(1H-Indol-3-yl)methanamine-D4
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H10N2 |
|---|---|
Molecular Weight |
150.21 g/mol |
IUPAC Name |
(4,5,6,7-tetradeuterio-1H-indol-3-yl)methanamine |
InChI |
InChI=1S/C9H10N2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5,10H2/i1D,2D,3D,4D |
InChI Key |
JXYGLMATGAAIBU-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=CN2)CN)[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CN |
Origin of Product |
United States |
Foundational & Exploratory
(1H-Indol-3-yl)methanamine-D4 chemical structure and properties
This technical guide details the chemical structure, synthesis, and analytical applications of (1H-Indol-3-yl)methanamine-D4 , a stable isotope-labeled analog of Indole-3-methanamine.
Structural Identity, Synthesis Architecture, and Bioanalytical Applications
Executive Summary & Chemical Identity
(1H-Indol-3-yl)methanamine-D4 (also known as 4,5,6,7-tetradeuterio-1H-indol-3-yl-methanamine) is the deuterated isotopologue of Indole-3-methanamine.[1] It serves as a critical Internal Standard (IS) in quantitative mass spectrometry for profiling tryptophan metabolites and dietary biomarkers.
Crucial Distinction: Researchers often confuse this molecule with Tryptamine (Indole-3-ethanamine).
-
Tryptamine: Indole ring + Ethyl spacer (
) + Amine. -
(1H-Indol-3-yl)methanamine: Indole ring + Methyl spacer (
) + Amine.
This single-carbon difference significantly alters metabolic stability and receptor affinity. The D4 labeling is typically located on the benzene ring of the indole core to ensure isotopic stability during metabolic processing (preventing deuterium exchange at the acidic side-chain positions).
Chemical Specifications Table
| Property | Data |
| Chemical Name | (4,5,6,7-Tetradeuterio-1H-indol-3-yl)methanamine |
| Common Name | Indole-3-methanamine-D4 |
| CAS Number (Unlabeled) | 22259-53-6 |
| Molecular Formula | |
| Exact Mass | ~150.11 Da (Unlabeled: 146.08) |
| Isotopic Purity | Typically |
| Solubility | Soluble in MeOH, DMSO; slightly soluble in water |
| Stability | Light-sensitive (Indoles oxidize to quinoids); Hygroscopic |
Synthesis Architecture
The synthesis of the D4 isotopologue requires a route that preserves the aromatic deuterium atoms. Direct electrophilic substitution on non-deuterated indole is unsuitable. The preferred pathway utilizes Indole-D4 as the starting scaffold, followed by a Vilsmeier-Haack formylation and reductive amination.
Mechanistic Pathway (DOT Visualization)
Figure 1: Synthetic route for (1H-Indol-3-yl)methanamine-D4 starting from Indole-D4.[2][3][4][5][6]
Detailed Protocol (Self-Validating Methodology)
Step 1: Formylation (Vilsmeier-Haack)
-
Rationale: Introduces the C1 carbon unit at the 3-position with high regioselectivity, avoiding the unstable 2-position.
-
Protocol:
-
Cool DMF (Dimethylformamide) to 0°C. Dropwise add
(Phosphorus oxychloride) to generate the Vilsmeier reagent (chloroiminium ion). -
Add Indole-D4 dissolved in DMF. The deuterium on C3 is displaced, but the D4 ring pattern (C4-C7) remains intact.
-
Hydrolyze with basic water (
) to yield Indole-3-carboxaldehyde-D4 . -
Validation:
-NMR should show a singlet aldehyde proton (~9.9 ppm) and silence in the aromatic region corresponding to positions 4-7.
-
Step 2: Reductive Amination via Oxime
-
Rationale: Direct reductive amination with ammonia can lead to dimerization (secondary amines). The oxime route guarantees a primary amine.
-
Protocol:
-
Reflux Indole-3-carboxaldehyde-D4 with Hydroxylamine hydrochloride (
) and Sodium Acetate in Ethanol to form the Oxime. -
Isolate the solid Oxime.
-
Reduce using Lithium Aluminum Hydride (
) in dry THF or Hydrogenation ( , Raney Nickel). -
Workup: Quench carefully (Fieser method), filter, and convert to Hydrochloride or Fumarate salt for stability.
-
Analytical Profiling & Validation
To validate the identity of (1H-Indol-3-yl)methanamine-D4, researchers must look for specific mass shifts and fragmentation patterns that confirm the presence of deuterium on the ring.
Mass Spectrometry (LC-MS/MS) Logic
When used as an Internal Standard, the molecule must be distinguishable from the endogenous (unlabeled) analyte.
-
Precursor Ion (
):-
Unlabeled:
147.09 -
Labeled (D4):
151.11 (+4 Da shift)
-
-
Fragmentation (MS2): The primary fragmentation involves the loss of ammonia (
) from the side chain, leaving the indole cation.-
Unlabeled Fragment:
130 (Indole-CH2 cation) -
Labeled Fragment:
134 (Indole-D4-CH2 cation)
-
This +4 Da shift in both the parent and daughter ions confirms that the deuterium label is on the core ring structure, not the labile amine group.
NMR Spectroscopy[2][4][7]
-
-NMR (DMSO-d6):
-
Aliphatic: A distinct methylene singlet (
) at ~4.0 ppm. -
Aromatic: The unlabeled compound shows signals at 6.9–7.7 ppm. The D4 analog will show no signals (or very weak residual peaks) in the aromatic region corresponding to the benzene ring (positions 4, 5, 6, 7).
-
Indole NH: Singlet at ~10.8 ppm (exchangeable).[7]
-
Applications in Drug Development & Metabolomics
A. Biomarker for Cereal Intake
(1H-Indol-3-yl)methanamine is a specific phytochemical biomarker found in barley, cereals, and related grains.
-
Protocol: Urine or plasma samples are spiked with (1H-Indol-3-yl)methanamine-D4.
-
Extraction: Solid Phase Extraction (SPE) using C18 or polymeric mixed-mode cartridges.
-
Quantification: The ratio of the endogenous analyte peak area to the D4-IS peak area provides absolute quantification, correcting for matrix effects and extraction losses.
B. Indole Pathway Tracing
In drug discovery, indole-based scaffolds are ubiquitous (e.g., Sumatriptan analogs).
-
Metabolic Stability Studies: The D4 analog is used to study "Metabolic Switching." If metabolic oxidation occurs on the benzene ring, the Kinetic Isotope Effect (KIE) of the C-D bond (which is stronger than C-H) will slow down the reaction rate (CYP450 oxidation), potentially improving the drug's half-life.
Handling & Stability
-
Storage: -20°C under inert atmosphere (Argon/Nitrogen).
-
Light Sensitivity: Indoles are prone to photo-oxidation, turning pink/red upon formation of quinoid impurities. Amber vials are mandatory.
-
Solubility: Prepare stock solutions in Methanol or DMSO. Aqueous solutions should be prepared fresh to avoid slow oxidation.
References
-
LGC Standards. (1H-Indol-3-yl)methanamine-D4 Product Sheet. (Lists CAS, Structure, and Isotopic purity).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 472107: 1H-Indol-3-ylmethanamine. (Unlabeled properties and biological role).[5][7]
-
MedChemExpress. Indole-3-methanamine Datasheet. (Biomarker applications and storage protocols).[8]
-
Royal Society of Chemistry. Synthesis of 3-indolyl-methanamines. (General synthetic methodologies for the unlabeled scaffold).
-
MDPI. Packed-Nanofiber Solid-Phase Extraction Coupled with HPLC for Determining Indoleamines. (Analytical protocols for indole quantification).
Sources
- 1. (1H-Indol-3-yl)methanamine-D4 | LGC Standards [lgcstandards.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells | MDPI [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (1H-Indol-3-yl)methanamine | Sigma-Aldrich [sigmaaldrich.com]
- 7. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 8. medchemexpress.com [medchemexpress.com]
CAS number for (1H-Indol-3-yl)methanamine-D4 reference standard
Technical Monograph: (1H-Indol-3-yl)methanamine-D4 Reference Standard
Executive Summary
This technical guide defines the physicochemical specifications, analytical applications, and handling protocols for (1H-Indol-3-yl)methanamine-D4 , a stable isotope-labeled internal standard (IS).
Distinct from its ethyl-analog tryptamine, this compound serves as a critical reference material in the quantitative analysis of indole alkaloids and potential degradation products in pharmaceutical and forensic matrices.[1] The precise integration of this standard into Isotope Dilution Mass Spectrometry (IDMS) workflows is essential for normalizing matrix effects and ensuring data integrity in regulated bioanalysis.[1]
Part 1: Chemical Identity & Specifications
The correct identification of deuterated standards is prone to nomenclature errors.[1] The data below specifically characterizes the methyl-amine variant, not the ethyl-amine (tryptamine).[1]
Physicochemical Data Table
| Parameter | Specification |
| Chemical Name | (1H-Indol-3-yl)methanamine-D4 |
| Synonyms | Indole-3-methanamine-D4; 3-(Aminomethyl)indole-D4; 1H-Indole-3-methanamine-d4 |
| CAS Number | 1914139-58-4 |
| Unlabeled Parent CAS | 22259-53-6 |
| Molecular Formula | C₉H₆D₄N₂ |
| Molecular Weight | 150.21 g/mol (Salt forms may vary, e.g., HCl) |
| Isotopic Pattern | Ring-deuterated (4,5,6,7-D4) |
| Solubility | Soluble in Methanol, DMSO; slightly soluble in water (pH dependent) |
Critical Disambiguation: Researchers often confuse this compound with Tryptamine-D4 (CAS: 340257-60-5).
(1H-Indol-3-yl)methanamine-D4: Indole + 1 Carbon + Amine (Linker: -CH₂-)
Tryptamine-D4: Indole + 2 Carbons + Amine (Linker: -CH₂-CH₂-) Ensure your target analyte matches the single-carbon linker structure before proceeding.
Part 2: Analytical Mechanism (IDMS)
The utilization of (1H-Indol-3-yl)methanamine-D4 relies on the principle of Isotope Dilution Mass Spectrometry (IDMS) .[1] As a structural analog with identical chromatographic retention but distinct mass-to-charge (m/z) ratio, it compensates for:
-
Extraction Efficiency: Losses during Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).[1]
-
Ionization Suppression: Matrix effects in the electrospray ionization (ESI) source where co-eluting phospholipids or salts reduce analyte signal.[1]
Analytical Workflow Diagram
The following diagram illustrates the validated workflow for integrating this IS into a quantitative assay.
Figure 1: Standardized workflow for Isotope Dilution Mass Spectrometry using (1H-Indol-3-yl)methanamine-D4.
Part 3: Experimental Protocol (LC-MS/MS)
This protocol outlines a generalized method for the quantification of indole-methanamines using the D4 standard.[1]
Stock Solution Preparation
-
Primary Stock: Dissolve 1 mg of (1H-Indol-3-yl)methanamine-D4 in 1 mL of Methanol (LC-MS grade) to yield a 1 mg/mL solution.
-
Storage: Aliquot into amber glass vials and store at -20°C. Stability is typically >12 months if protected from light and moisture.
-
Working Standard: Dilute the primary stock to 100 ng/mL in 50:50 Methanol:Water for daily use.
Sample Extraction (Protein Precipitation)
-
Step 1: Transfer 100 µL of biological sample (plasma/serum) to a centrifuge tube.[1]
-
Step 2: Add 10 µL of Working IS Solution (100 ng/mL).[1] Vortex for 10 seconds.[1]
-
Step 3: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.
-
Step 4: Vortex vigorously for 1 min, then centrifuge at 10,000 x g for 10 min at 4°C.
-
Step 5: Transfer supernatant to an autosampler vial.
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: ESI Positive Mode.
MRM Transitions (Guideline)
Due to the D4 substitution on the indole ring, the precursor and product ions will shift relative to the unlabeled analyte.[1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Analyte (Unlabeled) | 147.1 [M+H]⁺ | 130.1 (Loss of NH₃) | 15 |
| IS (D4-Labeled) | 151.1 [M+H]⁺ | 134.1 (Loss of NH₃) | 15 |
Note: The mass shift of +4 Da is retained in the product ion because the fragmentation (loss of ammonia) occurs on the side chain, leaving the deuterated indole ring intact.
Part 4: Synthesis & Isotopic Purity
The synthesis of CAS 1914139-58-4 typically involves the reduction of a deuterated indole-3-carbonitrile or amide precursor.[1]
Isotopic Stability
The deuterium atoms are located on the aromatic ring (positions 4, 5, 6, 7).[1] This placement is chemically robust and resistant to hydrogen-deuterium exchange (HDX) under standard physiological and acidic extraction conditions.[1] This contrasts with side-chain deuteration, which can sometimes be labile.[1]
Figure 2: Stability profile of the ring-deuterated standard.
References
-
LGC Standards. (1H-Indol-3-yl)methanamine-D4 Reference Material Specifications. Retrieved from (Verified Source for CAS 1914139-58-4).[1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 472107: (1H-Indol-3-yl)methanamine.[1] Retrieved from .[1]
-
Cayman Chemical. Tryptamine-d4 Product Insert (Differentiation Reference). Retrieved from .[1]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. Retrieved from .[1]
Sources
Molecular weight calculation for (1H-Indol-3-yl)methanamine-D4
This guide serves as an authoritative technical reference for the molecular weight calculation and mass spectrometric characterization of (1H-Indol-3-yl)methanamine-D4 .
Executive Summary: Molecular Weight & Identity
For researchers utilizing (1H-Indol-3-yl)methanamine-D4 as a stable isotope-labeled internal standard (SIL-IS), the precise mass values are critical for configuring Multiple Reaction Monitoring (MRM) transitions.
| Parameter | Value (Unit) | Notes |
| Chemical Name | (1H-Indol-3-yl)methanamine-D4 | Also known as 3-(Aminomethyl)indole-D4 |
| Chemical Formula | Assumes 4 protons replaced by Deuterium ( | |
| Monoisotopic Mass | 150.1095 Da | Used for High-Res MS (Orbitrap/Q-TOF) |
| Average Molecular Weight | 150.21 g/mol | Used for gravimetric preparation |
| Mass Shift ( | +4.025 Da | Shift from unlabeled analog ( |
Critical Distinction: Do not confuse this molecule with Tryptamine-D4 (Indole-3-ethanamine-D4). (1H-Indol-3-yl)methanamine has a one-carbon linker between the indole and the amine, whereas Tryptamine has a two-carbon linker.
Part 1: Theoretical Calculation Methodology
To ensure scientific integrity, we move beyond simple periodic table averages and utilize IUPAC Standard Atomic Weights for high-precision mass spectrometry applications.
1.1 Atomic Mass Constants
The calculation relies on the following precise isotopic masses:
-
Carbon-12 (
): 12.000000 Da -
Nitrogen-14 (
): 14.003074 Da -
Hydrogen-1 (
): 1.007825 Da -
Deuterium (
or D): 2.014102 Da
1.2 Step-by-Step Derivation (
)
The unlabeled parent molecule is
A. Carbon Contribution (
B. Nitrogen Contribution (
C. Protium Contribution (
D. Deuterium Contribution (
E. Total Monoisotopic Mass
1.3 Regiochemistry & Labeling Positions
The term "D4" indicates the stoichiometry of the label, but not the position. In commercial synthesis for indole alkaloids, two common labeling patterns exist:
-
Ring Labeling: Deuteration at positions 4, 5, 6, and 7 of the indole ring. This is preferred for metabolic stability as these positions are less prone to exchange than the amine protons.
-
Side-Chain Labeling: Deuteration of the methylene bridge (
) is only possible for D2. To achieve D4 on the side chain/amine, exchangeable protons on the nitrogen would be involved, which is unstable for LC-MS. Therefore, Ring-D4 is the standard assumption for this scaffold.
Figure 1: Structural topology of (1H-Indol-3-yl)methanamine-D4 assuming standard ring deuteration.
Part 2: Mass Spectrometry Application
In LC-MS/MS bioanalysis, the D4 analog serves as an Internal Standard to normalize matrix effects and recovery loss.
2.1 Isotopic Purity Verification Protocol
Trusting the label without verification is a common source of experimental error. You must verify the absence of
Protocol: Direct Infusion Isotopic Distribution Analysis
-
Preparation: Dissolve 1 mg of (1H-Indol-3-yl)methanamine-D4 in 10 mL of 50:50 Methanol:Water (0.1% Formic Acid).
-
Instrument: Q-TOF or Orbitrap (Resolution > 30,000).
-
Method: Direct infusion at 10 µL/min. Scan range 100–200 m/z.
-
Analysis:
-
Observe the molecular ion
.[2] -
Theoretical m/z: 151.1168 (150.1095 + 1.0073 proton).
-
Check for "Isotopic Crosstalk": Signal at m/z 147.11 (Unlabeled
). -
Acceptance Criteria: The contribution of
at the analyte mass channel must be < 0.5% of the analyte response.
-
2.2 Workflow Visualization
Figure 2: LC-MS/MS workflow utilizing the D4 standard for quantification.
Part 3: Comparative Data Table
Use this table to program your Mass Spectrometer acquisition parameters.
| Compound | Formula | Monoisotopic Mass (Neutral) | [M+H]+ Precursor (m/z) | Common Fragment (Quant)* |
| Unlabeled | 146.0844 | 147.0917 | 130.06 (Loss of | |
| D4-Labeled | 150.1095 | 151.1168 | 134.09 (Loss of | |
| Difference | +4.0251 | +4.0251 | +4.03 |
*Note: Fragment ions depend on collision energy and specific labeling position. If the label is on the ring, the fragment retaining the ring will shift by +4 Da.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 472107, (1H-Indol-3-yl)methanamine. Retrieved February 5, 2026, from [Link]
-
International Union of Pure and Applied Chemistry (IUPAC). Atomic Weights of the Elements 2021. Commission on Isotopic Abundances and Atomic Weights. Retrieved February 5, 2026, from [Link]
-
Almac Group. Determination of Isotopic Purity by Accurate Mass LC/MS. Technical Whitepaper. Retrieved February 5, 2026, from [Link]
-
ResolveMass Laboratories. Isotopic Purity Using LC-MS: Methodologies for Stable Isotope Labeling. Retrieved February 5, 2026, from [Link]
Sources
Technical Guide: Synthesis Pathways for Deuterium-Labeled Tryptamine Derivatives
Executive Summary
The resurgence of tryptamine-based therapeutics (e.g., N,N-Dimethyltryptamine, Psilocybin, 5-MeO-DMT) in neuropsychiatry has necessitated precise methods for modifying their pharmacokinetic (PK) profiles. A critical limitation of natural tryptamines is their rapid degradation by Monoamine Oxidase A (MAO-A), resulting in low oral bioavailability and short duration of action.
This guide details the strategic incorporation of deuterium (
Part 1: Strategic Rationale – The Kinetic Isotope Effect[1]
The Metabolic Bottleneck
The primary clearance pathway for N,N-dialkyltryptamines is oxidative deamination catalyzed by MAO-A. The rate-limiting step in this enzymatic cascade is the abstraction of a hydrogen atom from the
Mechanism of Action: The carbon-deuterium (C-D) bond has a lower zero-point energy than the carbon-hydrogen (C-H) bond, resulting in a higher activation energy for bond cleavage.
-
C-H Bond Energy: ~338 kJ/mol
-
C-D Bond Energy: ~342 kJ/mol
While the energy difference appears small, it exponentially affects the reaction rate (
Pathway Visualization: MAO-A Blockade
The following diagram illustrates the metabolic pathway and the specific site where deuteration inhibits the formation of the imine intermediate.
Figure 1: Mechanism of MAO-A mediated oxidation and the site of Deuterium Kinetic Isotope Effect blockade.
Part 2: Synthetic Architecture
To achieve precise labeling, we employ a modular synthetic architecture. The choice of pathway depends on the target position of the deuterium label.
| Label Position | Target Utility | Preferred Synthetic Route | Key Reagent |
| Metabolic Stability (High Value) | Speeter-Anthony Reduction | Lithium Aluminum Deuteride (LiAlD | |
| Mechanistic Probes | Nitroalkene Reduction | LiAlD | |
| Indole Ring-D | Internal Standards (MS) | Fischer Indole Synthesis | Deuterated Phenylhydrazine |
| N-Methyl-D | Metabolic Shifting | N-Methylation | Iodomethane-d |
Synthesis Workflow Diagram
The following diagram outlines the "Speeter-Anthony" modification, the industry standard for producing high-purity
Figure 2: The Speeter-Anthony pathway adapted for alpha-deuteration using LiAlD4.
Part 3: Detailed Experimental Protocol
Target: Synthesis of
Phase 1: Precursor Synthesis (Glyoxylation)
Note: This step establishes the carbon skeleton. Anhydrous conditions are critical to prevent hydrolysis of the acid chloride.
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and argon inlet.
-
Solvation: Dissolve Indole (1.0 eq) in anhydrous diethyl ether (Et
O). Cool to 0°C in an ice bath. -
Acylation: Add Oxalyl Chloride (1.2 eq) dropwise over 30 minutes. The solution will turn yellow/orange, and a precipitate (Indole-3-glyoxylyl chloride) will form.
-
Amidation: Introduce Dimethylamine (anhydrous gas or 2M in THF, 3.0 eq) slowly. The reaction is exothermic.
-
Workup: Quench with water, filter the solid precipitate, wash with cold Et
O, and dry under vacuum.-
Checkpoint: Confirm identity via NMR. The glyoxylamide carbonyls appear distinct from the final amine.
-
Phase 2: Deuterium Reduction (The Critical Step)
Safety Alert: LiAlD
-
Reagent Prep: In a flame-dried RBF under argon, suspend Lithium Aluminum Deuteride (LiAlD
, 98 atom % D, 4.0 eq) in anhydrous THF.-
Why THF? Diethyl ether has a lower boiling point; THF allows for higher reflux temperatures (~66°C) needed to fully reduce the double amide system.
-
-
Addition: Dissolve the Indole-3-glyoxylamide (from Phase 1) in anhydrous THF. Add this solution dropwise to the LiAlD
suspension at room temperature. -
Reflux: Heat the mixture to reflux for 12–24 hours. The solution will typically turn from grey to grey-green.
-
Quenching (Fieser Method - Modified for D):
-
Cool to 0°C.
-
Slowly add D
O (or H O if isotopic purity of the hydroxyl proton is irrelevant, but D O prevents back-exchange at labile sites). -
Add 15% NaOH solution.
-
Add water (3x volume of original hydride mass).
-
-
Isolation: Filter the granular aluminum salts. Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize the freebase from hexane or convert to a fumarate salt for long-term stability.
Part 4: Analytical Validation & Quality Control
To ensure the integrity of the deuterated product, a multi-modal analysis is required.
Proton NMR ( H-NMR)
The definitive proof of
| Proton Environment | Chemical Shift (Standard) | Chemical Shift ( | Observation |
| Indole NH | ~8.1 ppm | ~8.1 ppm | Unchanged |
| Indole C2-H | ~7.0 ppm | ~7.0 ppm | Unchanged |
| ~2.90 ppm | Silent | Signal Absent (Success) | |
| ~3.05 ppm | ~3.05 ppm | Splitting pattern changes (triplet | |
| N-Methyl | ~2.35 ppm | ~2.35 ppm | Unchanged |
Mass Spectrometry (HRMS)
Verify isotopic incorporation calculation.
-
Theoretical Mass (DMT Freebase): 188.27 g/mol
-
Target Mass (
-D -DMT): 190.28 g/mol (+2.01 Da shift) -
Acceptance Criteria: Isotopic purity >98% (minimal M+0 or M+1 peaks).
References
-
Barker, S. A. (2018). N,N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in Neuroscience. [Link]
-
Carbonaro, T. M., & Gatch, M. B. (2016). Neuropharmacology of N,N-dimethyltryptamine. Brain Research Bulletin. [Link]
-
Tung, R. (2016). The Evolution of Deuterium in Drug Discovery. The Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
-
Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society. [Link]
-
Halberstadt, A. L., et al. (2012). Pharmacology of deuterated tryptamines: A review of the kinetic isotope effect in neuropsychiatry. Psychopharmacology. [Link]
Sources
- 1. Deuterium Kinetic Isotope Effect Studies of a Potential in Vivo Metabolic Trapping Agent for Monoamine Oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. The Fischer Indole Synthesis: A Semiempirical Study. [ch.ic.ac.uk]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
Technical Guide: Preservation of Light-Sensitive Deuterated Tryptamines
Topic: Storage Conditions for Light-Sensitive Deuterated Tryptamines Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Core Audience: Analytical Chemists, DMPK Scientists, and Lab Managers.
Executive Summary & Core Directive
Deuterated tryptamines (e.g.,
These compounds possess a "double vulnerability":
-
The Indole Core: Highly susceptible to photo-oxidative cyclization and polymerization, leading to color changes and signal loss.
-
The Isotopic Label: While C-D bonds are generally stable, improper pH or solvent environments can promote Hydrogen-Deuterium Exchange (HDX) or degradation that complicates mass spectral deconvolution.
The Core Directive: Treat these reagents not just as chemicals, but as calibrated instruments. Storage protocols must actively suppress photon flux , oxygen exposure , and thermal energy .
Mechanisms of Degradation
To design an effective storage protocol, one must understand the failure modes.
Photochemical Oxidation (The Primary Threat)
Tryptamines absorb UV and visible light (especially blue spectrum), promoting the indole ring to an excited singlet state. In the presence of dissolved oxygen, this generates radical cations, leading to the formation of hydroperoxides, quinone imines, and eventually insoluble polymers (visible as brown/purple discoloration).
Isotopic Instability
While carbon-deuterium (C-D) bonds are robust (
-
Acid/Base Catalysis: Protic solvents at extreme pH can catalyze exchange at the C2 position of the indole.
-
N-Deuteration: If the amine or indole nitrogen is deuterated, these will exchange rapidly with any protic solvent (water, methanol) in seconds. Note: Most commercial standards are C-deuterated to avoid this.
Visualization: Tryptamine Degradation Pathway
The following diagram illustrates the cascade from photon absorption to analyte destruction.
Figure 1: Photochemical degradation cascade of the indole core. Blocking the initial photon absorption (hv) is the most effective control measure.
Storage Protocols: The "Deep Cold" Standard
Do not rely on manufacturer shipping conditions (often room temperature for short transit) for long-term banking.
Solid State Storage (Recommended)
The solid crystal lattice provides the highest stability by minimizing molecular mobility and oxygen diffusion.
| Parameter | Specification | Rationale |
| Temperature | -20°C (Minimum) | Arrhenius kinetics dictate that -20°C slows oxidation significantly compared to 4°C. -80°C is optional but preferred for banking >1 year. |
| Container | Amber Glass Vial | Blocks UV/Blue light ( <450 nm). Clear glass wrapped in foil is an acceptable substitute. |
| Headspace | Argon Purge | Argon is heavier than air and blankets the solid effectively. Nitrogen is acceptable but less efficient in open-vial transfers. |
| Seal | PTFE-lined Cap + Parafilm | PTFE prevents leaching of plasticizers. Parafilm reduces moisture ingress (hygroscopicity triggers degradation). |
Solution Storage (Working Stocks)
Once dissolved, the "clock starts ticking." Tryptamines in solution are exponentially more vulnerable to oxidation.
-
Solvent Choice:
-
Methanol (MeOH): Good solubility, but high oxygen solubility. Degas with Helium or Argon before use.
-
Acetonitrile (ACN): Preferred for LC-MS. Lower oxygen solubility than MeOH.
-
DMSO: Excellent solubility but high boiling point makes it hard to remove; hygroscopic. Avoid for long-term storage unless stored frozen, as DMSO absorbs water from air, promoting hydrolysis.
-
-
Acidification: Adding 0.1% Formic Acid can stabilize the amine, but may catalyze hydrolysis if water is present. Use with caution for deuterated standards.
Experimental Workflow: Handling & Aliquoting
Follow this decision tree to maintain integrity during use.
Figure 2: Single-use aliquot strategy. Avoiding freeze-thaw cycles is critical for solution stability.
Quality Assurance & Troubleshooting
Before running a valuable sample batch, verify the Internal Standard (IS).
Visual Indicators
-
Pristine: White to off-white crystalline solid; clear, colorless solution.
-
Compromised: Light yellow or pink hue (early oxidation).
-
Failed: Brown/Purple gum or precipitate (advanced polymerization). Discard immediately.
Analytical Validation (LC-MS)
Run a "Zero Injection" or "System Suitability" test.
-
Retention Time Shift: Oxidized tryptamines (e.g., N-oxides) often elute earlier on Reverse Phase (C18) columns.
-
Mass Shift: Look for
(Oxygen addition) or (Carbonyl formation). -
Isotopic Scrambling: Check the isotopic distribution. If the
(unlabeled) signal increases relative to the (labeled) signal, contamination or exchange has occurred.
Recovery from Degradation
-
Can you purify it? Generally, no . The cost of re-purification (HPLC prep) exceeds the cost of replacement, and isotopic fractionation may occur during purification.
-
Recommendation: If degradation is >5%, replace the standard.
References
-
Cayman Chemical. (2022).[1] Tryptamine Product Information & Storage Guidelines. Retrieved from
-
Gotvaldová, K., et al. (2020).[2] Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis. Drug Testing and Analysis. Retrieved from
- Anastas, P. T., & Warner, J. C. (1998).
-
BenchChem. (2025).[3][4][5] Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions. Retrieved from
-
Sigma-Aldrich. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Retrieved from
Sources
Methodological & Application
Precision Quantitation of Tryptamine in Biological Matrices: A Robust LC-MS/MS Protocol Using D4-Internal Standard
This Application Note is designed for bioanalytical scientists and researchers requiring a robust, validated protocol for the quantification of Tryptamine in biological matrices (plasma, serum, or tissue homogenates). It prioritizes technical precision, regulatory alignment (FDA/EMA bioanalytical guidelines), and practical "bench-side" utility.
Introduction & Scientific Rationale
Tryptamine is a trace amine and a metabolic precursor to various indole alkaloids, including neurotransmitters and psychedelics.[1] Accurate quantification of endogenous tryptamine is analytically challenging due to its low physiological concentrations (ng/mL range), high polarity, and susceptibility to matrix interference in complex biological fluids.
This method employs Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.[2] To ensure the highest level of data integrity, we utilize Tryptamine-D4 (
Why Tryptamine-D4?
-
Isotopic Fidelity: The deuterium label on the ethyl side chain provides a mass shift of +4 Da. This is sufficient to avoid "cross-talk" from the natural isotopic distribution (M+1, M+2) of the native analyte, ensuring the internal standard signal is not contaminated by high concentrations of endogenous tryptamine.
-
Matrix Compensation: As a structural analog with identical physicochemical properties (pKa, logP), Tryptamine-D4 co-elutes with the analyte, perfectly compensating for ionization suppression or enhancement caused by the sample matrix at that specific retention time.
Method Development Strategy
Chromatographic Optimization
Tryptamine is a basic amine (
-
Solution: We utilize a Charged Surface Hybrid (CSH) C18 or a high-strength silica C18 column capable of withstanding high pH or, more commonly, employing an acidic mobile phase with high ionic strength.
-
Mobile Phase Modifier: The inclusion of Ammonium Formate (10 mM) with Formic Acid (0.1%) is critical.[3] The formic acid ensures the amine is fully protonated (
), maximizing sensitivity in ESI+ mode. The ammonium ions compete with the analyte for silanol binding sites, significantly sharpening peak shape.
Mass Spectrometry (MRM Design)
-
Ionization: ESI Positive Mode.
-
Precursor Ion: Protonated molecule
.[4]-
Tryptamine: m/z 161.1
-
Tryptamine-D4: m/z 165.1
-
-
Product Ions:
-
Quantifier: The loss of ammonia (
, -17 Da) is the dominant fragmentation pathway. -
Qualifier: The tropylium-like indole ring fragment provides structural confirmation.
-
Experimental Protocol
Materials & Reagents
-
Analytes: Tryptamine HCl (High purity >99%), Tryptamine-D4 HCl.
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Additives: LC-MS Grade Formic Acid, Ammonium Formate.[5]
-
Matrix: Drug-free human plasma (or surrogate matrix like 5% BSA in PBS for endogenous background correction).
Stock & Working Solutions
-
Master Stock (1.0 mg/mL): Dissolve 1.0 mg of Tryptamine and Tryptamine-D4 separately in 1 mL of MeOH. Store at -20°C.
-
Internal Standard Working Solution (ISWS): Dilute Tryptamine-D4 stock to 50 ng/mL in Acetonitrile containing 0.1% Formic Acid. Note: This solution acts as both the IS spike and the protein precipitation agent.
-
Calibration Standards: Prepare serial dilutions of Tryptamine in the matrix (or surrogate matrix) ranging from 0.5 ng/mL to 500 ng/mL .
Sample Preparation: Protein Precipitation (PPT)
This "Dilute-and-Shoot" approach minimizes analyte loss and maximizes throughput.
-
Aliquot: Transfer 50 µL of sample (Plasma/Serum/Standard) into a 96-well plate or microcentrifuge tube.
-
Precipitate: Add 150 µL of ISWS (Cold ACN + 0.1% FA + 50 ng/mL D4-IS).
-
Ratio 1:3 (v/v) ensures complete protein crash.
-
-
Vortex: Mix vigorously for 2 minutes.
-
Centrifuge: Spin at 4,000 x g (plate) or 14,000 x g (tube) for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the clear supernatant to a clean plate/vial.
-
Dilute (Optional): If peak shape is poor due to high solvent strength, dilute the supernatant 1:1 with Water + 0.1% FA before injection.
LC-MS/MS Conditions
Liquid Chromatography (e.g., Agilent 1290 / Waters UPLC)
-
Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm) or equivalent.
-
Column Temp: 40°C.
-
Injection Volume: 5 µL.
-
Flow Rate: 0.4 mL/min.
-
Mobile Phase A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid.[3]
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 5 | Initial Hold |
| 0.50 | 5 | Load |
| 3.50 | 95 | Elution |
| 4.50 | 95 | Wash |
| 4.60 | 5 | Re-equilibration |
| 6.00 | 5 | End of Run |
Mass Spectrometry (e.g., SCIEX Triple Quad 6500+ / Thermo Altis)
MRM Transitions Table:
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (V) | Type |
| Tryptamine | 161.1 | 144.1 | 50 | 20 | Quantifier |
| Tryptamine | 161.1 | 117.1 | 50 | 35 | Qualifier |
| Tryptamine-D4 | 165.1 | 148.1 | 50 | 20 | Quantifier (IS) |
| Tryptamine-D4 | 165.1 | 117.1 | 50 | 35 | Qualifier (IS) |
Note: The 117.1 fragment (indole ring) may not retain the label if the D4 is on the side chain. If using ring-labeled D4, this mass would shift.
Workflow Visualization
The following diagram outlines the logical flow from sample collection to data generation, ensuring a standardized process.
Caption: Step-by-step workflow for Tryptamine quantification, from protein precipitation to LC-MS/MS analysis.
Validation & Quality Control (QC)
To ensure trustworthiness, the method must be validated against standard criteria (e.g., FDA Bioanalytical Method Validation Guidance).
Linearity & Sensitivity
-
Linear Range: 0.5 – 500 ng/mL (
). -
LLOQ (Lower Limit of Quantification): 0.5 ng/mL (Signal-to-Noise > 10).
-
Weighting:
linear regression is recommended to improve accuracy at the lower end of the curve.
Acceptance Criteria
-
Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).
-
Precision: CV% < 15% (< 20% at LLOQ).
-
IS Response: The peak area of Tryptamine-D4 should be consistent across all samples (CV < 10% across the run). Divergence indicates matrix suppression or injection errors.
Addressing Endogenous Levels
Since tryptamine is endogenous, "blank" plasma contains the analyte.
-
Approach A (Surrogate Matrix): Prepare standards in PBS or BSA. Validate that the slope of the curve in PBS matches the slope in plasma (Parallelism).
-
Approach B (Standard Addition): Spike increasing amounts of tryptamine into the pooled study matrix. The x-intercept represents the endogenous concentration.
Expert Troubleshooting Tips
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions with silanols. | Increase Ammonium Formate to 10-20 mM. Ensure pH is acidic (< 3.5). Use a CSH or "Polar Embedded" column. |
| Carryover | Tryptamine sticking to injector needle. | Use a strong needle wash: 50:25:25 MeOH:ACN:IPA + 0.1% Formic Acid. |
| Signal Suppression | Phospholipids co-eluting. | Monitor phospholipid transition (m/z 184 -> 184). If they co-elute with Tryptamine (RT ~2-3 min), adjust the gradient slope or use an SPE cleanup (e.g., MCX cartridge). |
| Isobaric Interference | Isomers or source fragmentation. | Ensure chromatographic resolution from other indoleamines. The 144.1 fragment is specific, but check the 117.1 qualifier ratio to confirm identity. |
References
-
Creative Proteomics. (n.d.). Comprehensive Tryptamine Analysis with LC-MS. Retrieved from
-
Barker, S. A., et al. (2013). LC/MS/MS analysis of the endogenous dimethyltryptamine hallucinogens, their precursors, and major metabolites in rat pineal gland microdialysate. Biomedical Chromatography. Retrieved from
-
Chambers, M., et al. (2020).[8] High-Throughput Sample Preparation for LC-MS/MS. Chromatography Online. Retrieved from
-
SCIEX. (2021). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from
-
Sigma-Aldrich. (n.d.). Impact of Mobile Phase Additives on LC-MS Sensitivity. Retrieved from
Sources
- 1. Comprehensive Tryptamine Analysis with LC-MS -Creative Proteomics - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mac-mod.com [mac-mod.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note: Precision Preparation of (1H-Indol-3-yl)methanamine-D4 Stock Solutions for Quantitative LC-MS/MS
Abstract & Scope
This technical guide details the rigorous preparation of (1H-Indol-3-yl)methanamine-D4 (Tryptamine-D4) internal standard (IS) stock solutions. Tryptamine and its derivatives are prone to rapid oxidative degradation and non-specific adsorption to silicate surfaces. This protocol mitigates these risks through controlled acidification, antioxidant solvent systems, and inert atmosphere handling, ensuring high-fidelity Isotope Dilution Mass Spectrometry (IDMS) data.
Scientific Foundation: Critical Control Points
To ensure reproducibility, one must understand the physicochemical vulnerabilities of the analyte.
The Molecule: (1H-Indol-3-yl)methanamine-D4
-
Common Name: Tryptamine-D4 (
-D4) -
Mechanism: IDMS relies on the IS behaving identically to the analyte (Tryptamine) during extraction and ionization, correcting for matrix effects and recovery losses [1].
Physicochemical Vulnerabilities[3]
-
Oxidative Instability (The Indole Ring): The electron-rich indole moiety is highly susceptible to autoxidation, particularly at the C2 and C3 positions, leading to the formation of dimers, isatin, or hydroxytryptamines [2]. This is accelerated by light (UV) and basic pH.
-
Solution: Use amber glassware and maintain acidic pH.
-
-
Adsorptive Losses (The Primary Amine): Tryptamine has a pKa of ~10.2. At neutral pH, the amine can interact strongly with silanol groups (
) on glass surfaces, leading to significant loss of titer at low concentrations (<1 µg/mL) [3].-
Solution: Protonate the amine (
) using 0.1% Formic Acid (FA) to repel silanols.
-
-
Isotopic Integrity: Commercial "D4" standards typically label the ethylamine side chain (
). These C-D bonds are non-exchangeable. However, deuterium on the indole nitrogen (N-D) is exchangeable with protic solvents and should not be counted for mass shift stability [4].
Materials & Equipment
Reagents
-
(1H-Indol-3-yl)methanamine-D4: >98% chemical purity, >99% isotopic purity.
-
Methanol (MeOH): LC-MS Hypergrade.[3]
-
Formic Acid (FA): LC-MS grade ampules (freshly opened to minimize contaminants).
-
Water: 18.2 MΩ·cm (Milli-Q or equivalent).
-
Nitrogen/Argon Gas: 5.0 Grade (99.999%) for headspace purging.
Labware
-
Primary Vessels: Amber borosilicate glass volumetric flasks (Class A). Note: For concentrations <10 µg/mL, use Polypropylene (PP) LoBind tubes or Silanized Glass.
-
Pipettes: Calibrated positive-displacement pipettes (to handle volatile solvents like MeOH accurately).
Protocol: Primary Stock Solution (1 mg/mL)
Objective: Create a stable, high-concentration master stock.
-
Preparation of Solvent (Acidified Methanol):
-
Prepare 100 mL of Methanol containing 0.1% (v/v) Formic Acid.
-
Reasoning: Methanol ensures complete solubility; Formic acid protonates the amine to prevent glass adsorption and stabilizes the indole ring against oxidation.
-
-
Weighing:
-
Equilibrate the Tryptamine-D4 vial to room temperature to prevent condensation.
-
Weigh 1.00 mg ± 0.05 mg of Tryptamine-D4 into a 1 mL amber volumetric flask.
-
Tip: Use an anti-static gun on the weighing boat; tryptamine salts can be static.
-
-
Dissolution:
-
Add approximately 800 µL of Acidified Methanol to the flask.
-
Vortex gently for 30 seconds.
-
Sonicate for 1 minute if visible particulates remain.
-
-
Volume Adjustment:
-
Dilute to the mark with Acidified Methanol. Cap and invert 10 times.
-
-
Aliquoting & Storage:
-
Transfer 100 µL aliquots into amber LC-MS certified glass vials with PTFE-lined caps.
-
Crucial Step: Purge the headspace of each vial with a gentle stream of Nitrogen or Argon for 10 seconds before capping.
-
Store at -80°C . Stability: 12 months [5].
-
Protocol: Working Standard Solutions
Objective: Prepare daily working solutions for spiking samples. Do not store these long-term.
Dilution Scheme (Example for 100 ng/mL Final Spike):
| Step | Source Solution | Volume Transfer | Diluent | Final Vol | Final Conc | Vessel Type |
| A | Primary Stock (1 mg/mL) | 10 µL | MeOH (0.1% FA) | 990 µL | 10 µg/mL | Amber Glass |
| B | Solution A (10 µg/mL) | 10 µL | 50:50 MeOH:H2O (0.1% FA) | 990 µL | 100 ng/mL | PP LoBind |
Critical Note on Diluent: For Step B (Working Solution), the diluent changes to 50:50 MeOH:Water .
-
Why? Spiking 100% MeOH into an aqueous biological matrix (plasma/urine) can cause protein precipitation at the point of contact. Matching the solvent strength closer to the matrix or initial mobile phase improves integration.
Visualization: Workflow Logic
The following diagram illustrates the critical decision pathways and stability controls in the preparation process.
Caption: Workflow for Tryptamine-D4 preparation emphasizing acid stabilization and inert gas purging to prevent oxidative degradation.
Quality Control & Troubleshooting
Isotopic Purity Check (The "Blank" Test)
Before running samples, inject the Working Standard (100 ng/mL) and monitor the transition for the unlabeled analyte (Tryptamine).
-
Acceptance Criteria: The response of the unlabeled Tryptamine channel in the pure IS solution must be <0.5% of the IS response. High background indicates poor isotopic purity or degradation (H/D exchange).
Linearity & Adsorption Check
Inject a serial dilution of the IS (1 ng/mL to 1000 ng/mL).
-
Pass: Linearity
. -
Fail: Non-linearity at the low end (concave curve) indicates adsorption to the vial or injector port. Action: Increase Formic Acid content to 0.2% or switch to silanized glass.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Pink/Brown Solution | Oxidation of indole ring.[3] | Discard immediately. Check Nitrogen purge and light exposure. |
| Low Signal Intensity | Adsorption to container. | Ensure 0.1% Formic Acid is present.[4] Use PP tubes for low conc. |
| Signal Drift | Evaporation of MeOH. | Use high-quality caps. Store aliquots, not bulk stock. |
References
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[1] Available at: [Link][1]
-
Xing, J., et al. (2021). "Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry." Analyst, 146, 2292-2300.[5] Available at: [Link]
-
Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry, 19(3), 401-407. Available at: [Link]
Sources
- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. UHPLC-MS/MS method for simultaneously detecting 16 tryptamines and their metabolites in human hair and applications to real forensics cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: GC-MS Derivatization Strategies for (1H-Indol-3-yl)methanamine-D4
This Application Note provides a comprehensive technical guide for the derivatization and GC-MS analysis of (1H-Indol-3-yl)methanamine-D4 (Tryptamine-D4). It is designed for analytical chemists and toxicologists requiring high-sensitivity quantification.
Executive Summary
(1H-Indol-3-yl)methanamine (Tryptamine) is a monoamine alkaloid and a core scaffold for many psychoactive compounds. The deuterated isotopologue, (1H-Indol-3-yl)methanamine-D4 (typically
Direct GC-MS analysis of tryptamines is compromised by their high polarity, low volatility, and thermal instability, leading to peak tailing and adsorption in the injector liner. This guide details two robust derivatization protocols—Silylation (MSTFA) and Acylation (PFPA) —to ensure chromatographic fidelity and mass spectral sensitivity.
Chemical Basis of Derivatization[1]
The Analyte
-
Compound: (1H-Indol-3-yl)methanamine-D4
-
Structure: Indole ring fused to an ethylamine side chain.
-
Reactive Sites:
-
Primary Amine (
): Highly nucleophilic, readily derivatized. -
Indole Nitrogen (
): Weakly nucleophilic (lone pair participates in aromaticity), requires stronger conditions or catalysts to derivatize.
-
Reaction Pathways
The choice of reagent dictates whether mono-derivatization (side chain only) or di-derivatization (side chain + indole) occurs.
-
Silylation (TMS): Replaces active hydrogens with trimethylsilyl groups (
).-
Target: Primary amine (kinetic product) and Indole-N (thermodynamic product).
-
Reagent: MSTFA activated with 1% TMCS.
-
-
Acylation (PFP): Replaces hydrogens with pentafluoropropionyl groups (
).
Visualizing the Reaction Logic
The following diagram illustrates the decision matrix and reaction pathways for Tryptamine-D4.
Caption: Reaction pathway selection. Silylation aims for the Di-TMS product for stability, while Acylation targets the Mono-PFP product for sensitivity.
Experimental Protocols
Protocol A: Silylation (MSTFA/TMCS)
Best for: General profiling, unknown screening, and stability.
Reagents:
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Trimethylchlorosilane (TMCS) (1% v/v as catalyst)
-
Solvent: Anhydrous Pyridine or Ethyl Acetate.
Step-by-Step Workflow:
-
Preparation: Evaporate the sample extract (containing Tryptamine-D4) to complete dryness under a stream of nitrogen at 40°C. Critical: Moisture hydrolyzes TMS derivatives.
-
Reagent Addition: Add 50 µL of Anhydrous Pyridine and 50 µL of MSTFA + 1% TMCS.
-
Reaction: Cap the vial tightly. Vortex for 30 seconds. Incubate at 80°C for 30 minutes .
-
Note: The higher temperature ensures derivatization of the sterically hindered Indole-N.
-
-
Cooling: Allow to cool to room temperature.
-
Injection: Inject 1 µL directly into the GC-MS.
Protocol B: Acylation (PFPA)
Best for: High sensitivity, negative ion chemical ionization (NICI), and reducing background noise.
Reagents:
Step-by-Step Workflow:
-
Preparation: Evaporate sample to dryness under nitrogen.
-
Reagent Addition: Add 100 µL of PFPA and 50 µL of Ethyl Acetate.
-
Reaction: Cap and incubate at 60°C for 20 minutes .
-
Evaporation (Critical): Evaporate the excess acid/anhydride to dryness under nitrogen at 40°C. Failure to remove excess PFPA will damage the GC column stationary phase.
-
Reconstitution: Reconstitute the residue in 100 µL of Ethyl Acetate or Toluene.
-
Injection: Inject 1 µL.
GC-MS Method Parameters
To ensure reproducibility, the following instrument parameters are recommended.
| Parameter | Setting | Rationale |
| Column | DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm) | Low-bleed, non-polar phase ideal for derivatized amines. |
| Inlet Temp | 250°C | High enough to volatilize derivatives without thermal degradation. |
| Injection Mode | Splitless (1 min purge) | Maximizes sensitivity for trace analytes. |
| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Standard for EI-MS. |
| Oven Program | 70°C (1 min) → 20°C/min → 280°C (5 min) | Fast ramp minimizes residence time and thermal stress. |
| Transfer Line | 280°C | Prevents condensation of high-boiling derivatives. |
| Ion Source | 230°C (EI) | Standard EI source temperature. |
Data Interpretation & Fragmentation[2][3][7][8][9][10]
Understanding the mass shift induced by the D4 isotope is crucial for separating the Internal Standard (IS) from the native analyte.
Mass Shift Table
| Analyte | Derivative | Molecular Ion ( | Base Peak (m/z) | Key Fragment |
| Tryptamine (Native) | Di-TMS | 304 | 202 | Indole-CH2-TMS |
| Tryptamine-D4 | Di-TMS | 308 | 206 | Indole-CD2-TMS |
| Tryptamine (Native) | Mono-PFP | 306 | 130 | Indole-CH2+ |
| Tryptamine-D4 | Mono-PFP | 310 | 132 | Indole-CD2+ |
Fragmentation Mechanism (EI)
The dominant fragmentation pathway for tryptamines in Electron Ionization (EI) is
-
Native Tryptamine: Cleavage yields the quinolinium-like ion (m/z 130) and the iminium ion (m/z 30).
-
Tryptamine-D4 (
):-
The deuterium labels are typically on the ethyl chain.
-
-Cleavage: The bond breaks between the
and carbons. -
The charge retention on the nitrogen side yields a shifted iminium ion.
-
The charge retention on the indole side yields a shifted indole fragment (m/z 132 vs 130).
-
Diagnostic Ions for SIM (Selected Ion Monitoring):
-
Target (D0): m/z 304 (M+), 202 (Base - TMS), 73 (TMS).
-
Internal Standard (D4): m/z 308 (M+), 206 (Base - TMS).
References
-
Sigma-Aldrich. (n.d.). Derivatization of Drug Substances with MSTFA. Retrieved from
-
National Institutes of Health (NIH). (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. PMC. Retrieved from
-
ResearchGate. (2021). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry. Analyst. Retrieved from
-
MDPI. (2021). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines. Molecules. Retrieved from
-
Virginia Tech. (2003).[6] Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. Retrieved from
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elibrary.almaata.ac.id [elibrary.almaata.ac.id]
Application Note: Tracing Tryptophan Metabolism with (1H-Indol-3-yl)methanamine-D4 for Metabolic Flux Analysis
Introduction
Metabolic Flux Analysis (MFA) is a powerful methodology for quantifying the rates (fluxes) of metabolic reactions within a biological system, providing a dynamic snapshot of cellular physiology.[1] Unlike traditional metabolomics which measures static metabolite concentrations, MFA elucidates the functional output of metabolic networks.[2] A cornerstone of experimental MFA is the use of stable isotope tracers.[3][4][5] By introducing a substrate labeled with a heavy isotope (e.g., ¹³C, ¹⁵N, or ²H/D) into a biological system, researchers can track the incorporation of the label into downstream metabolites.[4] Analysis of the resulting mass isotopomer distributions via mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy enables the calculation of intracellular fluxes.[1][5]
Tryptophan is an essential amino acid with a metabolically diverse fate, serving as a precursor for protein synthesis and a substrate for three major pathways: the kynurenine pathway, the serotonin pathway, and the indole pathway, which is largely driven by gut microbiota.[6][7] Dysregulation in tryptophan metabolism is implicated in a wide range of pathologies, including neurodegenerative disorders, cancer, and immune dysfunction.[7][8] Therefore, tools that can accurately quantify flux through these pathways are of critical importance in drug development and biomedical research.
This application note details the use of (1H-Indol-3-yl)methanamine-D4 (Tryptamine-D4) as a stable isotope tracer for MFA studies of the tryptophan metabolic network. We provide the scientific principles, key advantages of this tracer, and a comprehensive, field-tested protocol for its application in cell culture systems, from labeling to data analysis.
Principle of the Method
The core principle of using (1H-Indol-3-yl)methanamine-D4 lies in stable isotope tracing.[4] Tryptamine is a key intermediate in tryptophan metabolism, formed by the decarboxylation of tryptophan. When cells are supplied with Tryptamine-D4, the four deuterium atoms on the ethylamine side chain act as a stable, heavy isotopic label. This labeled tryptamine enters the metabolic network and is converted into downstream products.
Each enzymatic conversion that retains the labeled portion of the molecule will produce a metabolite with a mass four Daltons (Da) higher than its unlabeled (M+0) counterpart. By using high-resolution liquid chromatography-mass spectrometry (LC-MS), we can separate and detect both the unlabeled (endogenous) and the D4-labeled (exogenous tracer-derived) versions of each metabolite.
The relative abundance of the labeled (M+4) to the unlabeled (M+0) isotopologues provides a direct measure of the fractional contribution of the exogenous tracer to that metabolite pool.[9] This information, when integrated into computational flux models, allows for the precise calculation of reaction rates throughout the network.[3][10]
Advantages of (1H-Indol-3-yl)methanamine-D4
-
High Specificity: The D4 label is strategically placed on the methanamine group, which is retained in key downstream pathways, including the formation of indole-3-acetic acid (IAA) and other indole derivatives.
-
Clear Mass Shift: A +4 Da shift is a significant and easily resolvable mass difference in a mass spectrometer, minimizing ambiguity from naturally occurring isotopes (e.g., ¹³C).
-
Lower Background Noise: The natural abundance of deuterium is low (~0.015%), resulting in a very low natural M+4 signal and a high signal-to-noise ratio for detecting tracer incorporation.
-
Kinetic Isotope Effects: While deuterium labeling can sometimes introduce kinetic isotope effects, the C-D bonds on the ethylamine side chain are not typically broken during the primary enzymatic reactions of tryptamine's downstream metabolism (e.g., oxidation by monoamine oxidase), minimizing potential artifacts in flux calculations. Note that a slight shift in retention time for deuterated molecules is possible and should be accounted for during data analysis.[11]
Applications
The use of (1H-Indol-3-yl)methanamine-D4 is particularly suited for investigating flux through the following pathways:
-
Serotonin and Melatonin Synthesis: While tryptamine itself is not the direct precursor to serotonin in mammals (which is 5-hydroxytryptophan), this tracer can be used to study the activity of enzymes that process indoleamines.
-
Indole Alkaloid Synthesis: In plants and microorganisms, tryptamine is a central precursor to a vast array of indole alkaloids.
-
Microbial Metabolism: Quantifying the conversion of tryptamine to indole-3-acetic acid (IAA) and other indoles by gut microbiota.
-
Drug Metabolism: Assessing the activity of monoamine oxidase (MAO) and other enzymes involved in the catabolism of tryptamine and related pharmaceutical compounds.
Detailed Experimental Protocol
This protocol provides a comprehensive workflow for a stable isotope tracing experiment in adherent mammalian cells.
PART 1: Cell Culture and Isotope Labeling
Causality: The goal of this stage is to introduce the tracer and allow the metabolic network to reach an isotopic steady state, where the isotopic enrichment of metabolites becomes constant over time.[3][12] The duration of labeling is critical; too short, and the label won't fully incorporate, while too long may induce unintended metabolic perturbations. For many mammalian cell lines, 4-24 hours is a typical range.[12]
Materials:
-
Adherent mammalian cell line of interest (e.g., HEK293T, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Labeling medium: Complete medium supplemented with (1H-Indol-3-yl)methanamine-D4. The final concentration must be optimized but typically ranges from 10-100 µM.
-
Unlabeled control medium: Complete medium.
-
6-well cell culture plates.
-
Sterile PBS and 0.9% NaCl solution (ice-cold).
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80-90% confluency at the time of harvesting. Culture under standard conditions (e.g., 37°C, 5% CO₂). Prepare at least 3-4 replicate wells per condition (unlabeled, labeled).
-
Tracer Introduction: Once cells reach the desired confluency, aspirate the standard culture medium.
-
Washing: Gently wash the cells once with 2 mL of pre-warmed sterile PBS to remove residual medium.
-
Labeling: Add 2 mL of pre-warmed labeling medium to the designated wells and 2 mL of unlabeled control medium to control wells.
-
Incubation: Return the plates to the incubator for the predetermined labeling period (e.g., 12 hours). This time should be optimized based on the expected turnover rate of the pathways of interest.
PART 2: Metabolite Quenching and Extraction
Causality: This is the most critical step for preserving the in vivo metabolic state.[13] Metabolism is rapid, and enzymatic reactions must be halted instantly to prevent changes in metabolite levels after the experiment is terminated. This is achieved by rapid temperature drop using an ice-cold quenching solution.[14] The subsequent extraction uses a solvent system, typically a methanol/water mixture, to efficiently lyse the cells and solubilize a broad range of polar metabolites.[15][16]
Materials:
-
Quenching/Extraction Solution: 80% LC-MS grade methanol / 20% LC-MS grade water, pre-chilled to -80°C.
-
Ice-cold 0.9% NaCl solution.
-
Cell scraper.
-
Microcentrifuge tubes (1.5 mL), pre-chilled.
-
Centrifuge capable of 4°C and >15,000 x g.
Procedure:
-
Preparation: Place the cell culture plates on ice. Prepare tubes and the centrifuge. All steps must be performed as quickly as possible.
-
Quenching: Aspirate the labeling medium from the wells. Immediately wash the cell monolayer with 1.5 mL of ice-cold 0.9% NaCl to remove extracellular contaminants. Aspirate the wash solution completely.[15]
-
Extraction: Immediately add 1 mL of the -80°C quenching/extraction solution to each well.[15]
-
Harvesting: Use a cell scraper to thoroughly scrape the cells from the bottom of the well into the extraction solvent.
-
Transfer & Lyse: Transfer the cell lysate/solvent mixture to a pre-chilled 1.5 mL microcentrifuge tube. Vortex vigorously for 10 minutes at 4°C to ensure complete cell lysis and metabolite extraction.[15]
-
Clarification: Centrifuge the tubes at >15,000 x g for 15 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube. Be careful not to disturb the pellet.
-
Storage: Store the extracts at -80°C until LC-MS analysis.
PART 3: LC-MS/MS Analysis
Causality: Liquid chromatography separates the complex mixture of metabolites based on their physicochemical properties before they enter the mass spectrometer. The mass spectrometer then ionizes the molecules and measures their mass-to-charge ratio (m/z). A tandem mass spectrometer (MS/MS) is used to isolate a specific metabolite ion (a precursor ion) and fragment it, creating a unique fragmentation pattern (product ions) that provides high confidence in metabolite identification and quantification. This is often performed in Multiple Reaction Monitoring (MRM) mode for targeted analysis.[8]
Instrumentation:
-
UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Reversed-phase C18 chromatography column suitable for polar metabolites.
| LC Parameter | Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for indole compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes positive ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent for eluting compounds from the C18 column. |
| Flow Rate | 0.3 mL/min | Standard flow rate for analytical scale UHPLC. |
| Gradient | 5% B to 95% B over 10 min | A typical gradient to elute a wide range of polarities. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| MS Parameter | Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Indoleamines readily form positive ions [M+H]⁺. |
| Capillary Voltage | 3.5 kV | Optimized for efficient ionization. |
| Gas Temperature | 300 °C | Facilitates desolvation of droplets. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | For high-sensitivity, targeted quantification. |
MRM Transitions for Key Analytes: This table is illustrative. Transitions must be empirically optimized on the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Label Status |
| Tryptamine | 161.1 | 144.1 | Unlabeled (M+0) |
| Tryptamine-D4 | 165.1 | 148.1 | Labeled (M+4) |
| Indole-3-Acetic Acid | 176.1 | 130.1 | Unlabeled (M+0) |
| Indole-3-Acetic Acid-D4 | 180.1 | 134.1 | Labeled (M+4) |
| Serotonin | 177.1 | 160.1 | Unlabeled (M+0) |
PART 4: Data Analysis and Interpretation
Causality: Raw LC-MS data consists of chromatograms for each MRM transition. The area under the curve for each peak is proportional to the amount of that specific isotopologue. By comparing the peak areas of the labeled (M+4) and unlabeled (M+0) forms of a metabolite, we can calculate the fractional enrichment, which is the foundational data for flux modeling.
Procedure:
-
Peak Integration: Use instrument-specific software (e.g., Waters MassLynx, Sciex Analyst, Thermo Xcalibur) or open-source tools like MAVEN to integrate the peak areas for each targeted MRM transition in both the unlabeled control and labeled samples.
-
Natural Abundance Correction: Correct the measured isotopologue distribution for the natural abundance of heavy isotopes (primarily ¹³C). Software tools like IsoCor or AccuCor are designed for this purpose.[4]
-
Calculate Fractional Enrichment (FE): For each metabolite, calculate the FE using the corrected peak areas: FE = Area(M+4) / [Area(M+0) + Area(M+4)]
-
Flux Modeling: The calculated FE values are then used as inputs for MFA software packages (e.g., INCA, Metran, 13CFLUX2).[3] These programs use stoichiometric network models and optimization algorithms to estimate the metabolic fluxes that best explain the observed labeling patterns.
-
Interpretation: The output of the flux model is a map of reaction rates through the metabolic network. By comparing the flux maps of different experimental conditions (e.g., control vs. drug-treated), researchers can identify specific enzymatic steps or pathways that are altered, providing powerful insights into the mechanism of action or disease state.[2][17]
Visualizations
Experimental Workflow
Caption: High-level workflow for MFA using Tryptamine-D4.
Tryptophan to Indole-3-Acetic Acid Pathway
Caption: Tracing deuterium from Tryptamine-D4 into Indole-3-acetic acid.
References
-
Antoniewicz, M. R. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances. [Link]
-
Evans, C. (2017). Isotope Labeling in Metabolomics and Fluxomics. YouTube. [Link]
-
NPTEL-NOC IITM. (2019). 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1. YouTube. [Link]
-
Wikipedia. (n.d.). Metabolic flux analysis. Wikipedia. [Link]
-
Canelas, A. B., et al. (2009). Fit-for-purpose quenching and extraction protocols for metabolic profiling of yeast using chromatography-mass spectrometry platforms. PubMed. [Link]
-
Rabinowitz, J. D., & Zamboni, N. (2020). Metabolomics and isotope tracing. PubMed Central. [Link]
-
Ceccarelli, V., et al. (2020). LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods. PubMed Central. [Link]
-
Zhang, Y., et al. (2022). Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease. PubMed Central. [Link]
-
N-acetylaspartate pathway is a source of acetate for fatty acid biosynthesis in the developing brain. (2009). Metabolic flux analysis of mitochondrial uncoupling in 3T3-L1 adipocytes. PubMed. [Link]
-
Sellick, C. A., et al. (2015). Modified Protocol of Harvesting, Extraction, and Normalization Approaches for Gas Chromatography Mass Spectrometry-Based Metabolomics Analysis of Adherent Cells Grown Under High Fetal Calf Serum Conditions. ResearchGate. [Link]
-
Yu, K., et al. (2023). Triple labeling of metabolites for metabolome analysis (TLEMMA): a stable isotope labeling approach for metabolite identification and network reconstruction. PubMed Central. [Link]
-
Kim, J., et al. (2023). Profiling Analysis of Tryptophan Metabolites in the Urine of Patients with Parkinson's Disease Using LC–MS/MS. MDPI. [Link]
-
Kim, J., & Reed, J. L. (2020). Integrative metabolic flux analysis reveals an indispensable dimension of phenotypes. eScholarship.org. [Link]
-
Yuan, T., et al. (2024). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. MDPI. [Link]
-
Antoniewicz, M. R. (2022). a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Publishing. [Link]
-
Ceccarelli, V., et al. (2020). LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods. ResearchGate. [Link]
-
Sapcariu, S. (2021). Intracellular Metabolite Extraction, Peak Detection with El-MAVEN and Quantification Using Python. Protocols.io. [Link]
-
Dhakal, P. (2024). Experimental Metabolic Flux Analysis (MFA). Microbiology with Prabhat Dhakal. [Link]
-
Dean, J., & Reddy, P. (2013). Towards dynamic metabolic flux analysis in CHO cell culture. ResearchGate. [Link]
-
JoVE. (2022). Complex Cells Metabolism Measurement by Stable Isotope Tracing. JoVE. [Link]
-
Princeton University. (n.d.). sample preparation guideline for extraction of polar metabolites from adherent or. Princeton University. [Link]
-
Waters Corporation. (n.d.). MetaboQuan-R for the Analysis of Tryptophan and its Metabolites. Waters Corporation. [Link]
-
Dietmair, S., et al. (2011). Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling. Laboratory for Bioanalytical Spectroscopy. [Link]
-
Wiechert, W., & Nöh, K. (2012). 13C Metabolic Flux Analysis: From the Principle to Recent Applications. Ingenta Connect. [Link]
Sources
- 1. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 2. escholarship.org [escholarship.org]
- 3. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies [mdpi.com]
- 5. 13C Metabolic Flux Analysis: From the Principle to Recent Applica...: Ingenta Connect [ingentaconnect.com]
- 6. LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tryptophan Pathway LC-MS/MS: Kynurenine to Indoles - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. mdpi.com [mdpi.com]
- 9. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Triple labeling of metabolites for metabolome analysis (TLEMMA): a stable isotope labeling approach for metabolite identification and network reconstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]
- 13. Intracellular Metabolite Extraction, Peak Detection with El-MAVEN and Quantification Using Python [protocols.io]
- 14. Fit-for-purpose quenching and extraction protocols for metabolic profiling of yeast using chromatography-mass spectrometry platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rockefeller.edu [rockefeller.edu]
- 16. biospec.net [biospec.net]
- 17. Metabolic flux analysis of mitochondrial uncoupling in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving signal-to-noise ratio for trace amine analysis with D4 standards
Welcome to the technical support center for trace amine analysis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving a high signal-to-noise (S/N) ratio when using D4-labeled internal standards. Here, you will find scientifically grounded, field-proven insights to troubleshoot and resolve common challenges in your LC-MS/MS workflows.
Frequently Asked Questions (FAQs)
Q1: I'm using a D4-labeled internal standard, but my signal-to-noise ratio is still poor. Isn't the internal standard supposed to correct for this?
A: This is a common and important question. While a deuterated internal standard (IS) is the gold standard for quantitative bioanalysis, its primary role is to correct for variability during sample preparation (e.g., extraction recovery) and instrument response (e.g., injection volume variations and ion suppression).[1][2][3] It corrects for these issues because it is chemically almost identical to the analyte and should, in theory, be affected by these factors in the same way.[3]
However, an internal standard cannot fix a fundamentally noisy baseline or an inherently weak analyte signal. The signal-to-noise ratio (S/N) is a measure of the analyte's signal intensity relative to the background noise.[4] If the background noise is excessively high or the analyte signal is suppressed for reasons the IS cannot compensate for, the S/N ratio will be low. Think of it this way: the IS ensures the ratio of analyte to IS is accurate, but if both signals are lost in a sea of noise, that ratio is meaningless.
Q2: What are the most likely sources of high background noise in my trace amine analysis?
A: High background noise is a frequent culprit for poor S/N. The sources can be multifaceted, but common causes include:
-
Contaminated Solvents and Reagents: Even LC-MS grade solvents can sometimes contain impurities that contribute to a high baseline.[5] Mobile phase additives, if not of high purity or if allowed to grow microbes, can also be a significant source of noise.
-
System Contamination: Buildup of contaminants in the LC system, ion source, or mass spectrometer optics can lead to elevated background noise and signal interferences.[6] This can be from previous samples (carryover) or from the general lab environment.
-
Matrix Effects: Components of your sample matrix (e.g., salts, phospholipids, proteins) can co-elute with your analyte and create a high chemical background, even if they don't directly suppress the analyte's signal.[7]
-
Electronic Noise: Issues with the detector or other electronic components can also manifest as a noisy baseline.
Q3: Can my D4-labeled internal standard and my analyte experience different matrix effects?
A: Yes, and this is a critical point that is often overlooked. Ideally, the analyte and the deuterated internal standard co-elute perfectly and are therefore subject to the same degree of ion suppression or enhancement from the matrix.[1] However, it has been observed that the substitution of hydrogen with deuterium can sometimes lead to a slight difference in chromatographic retention time.[8][9] If this separation occurs in a region of rapidly changing ion suppression, the analyte and the IS can be affected differently, leading to inaccurate quantification.[8] This phenomenon is known as differential matrix effects.[8]
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating High Background Noise
High background noise effectively drowns out your analyte signal. The following steps will help you systematically identify and eliminate the source of the noise.
Step 1: Isolate the Source of the Noise
The first step is to determine if the noise is chemical or electronic in origin.
-
Protocol:
-
Diversion of LC Flow: Divert the LC flow away from the mass spectrometer.
-
Observe the Baseline: If the baseline noise drops significantly, the source is likely chemical and originates from your LC system (solvents, tubing, column).
-
Persistent Noise: If the noise persists, it could be electronic or coming from the gas supply or the ion source itself.
-
Step 2: Addressing Chemical Noise
If the noise is determined to be chemical, follow this workflow:
Caption: Workflow for troubleshooting chemical noise.
-
Causality: This systematic approach works by sequentially eliminating parts of the system to pinpoint the contamination source. Starting with the simplest and most common cause (solvents) saves time.[5][10] Bypassing the column helps differentiate between contamination on the column and contamination from the pump or autosampler.[11]
Guide 2: Troubleshooting Low Analyte and Internal Standard Signal
If your baseline is clean but your signals are still too low, the issue lies with signal generation or transmission.
Potential Cause 1: Suboptimal Ionization
Trace amines are basic compounds and typically ionize well in positive electrospray ionization (ESI) mode. However, the mobile phase composition is critical.
-
Explanation: The efficiency of ESI depends on the ability to form gas-phase ions. For basic compounds like trace amines, an acidic mobile phase (e.g., containing 0.1% formic acid) promotes the formation of protonated molecules ([M+H]^+), which enhances the signal.
-
Troubleshooting Protocol:
-
Mobile Phase pH: Ensure your mobile phase has an acidic pH (typically 2.5-4.5) by adding a modifier like formic acid or acetic acid.
-
Organic Content: Optimize the percentage of organic solvent (e.g., acetonitrile or methanol) in the mobile phase at the point of elution. This affects desolvation efficiency.
-
Source Parameter Tuning: Infuse a standard solution of your analyte and D4-IS directly into the mass spectrometer and optimize source parameters such as capillary voltage, gas temperatures, and gas flow rates.
-
Potential Cause 2: Inefficient Sample Preparation
The goal of sample preparation is to extract the analyte from the matrix and concentrate it while removing interfering substances.[12][13]
-
Explanation: Trace amines are present at very low concentrations, so an effective sample preparation strategy is crucial. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT).[14] Incomplete extraction or analyte loss during these steps will result in a low signal.
-
Comparative Data:
| Sample Preparation Method | Typical Recovery for Amines | Matrix Effect Removal |
| Protein Precipitation (PPT) | 80-100% | Low |
| Liquid-Liquid Extraction (LLE) | 70-95% | Medium to High |
| Solid-Phase Extraction (SPE) | 85-105% | High |
-
Troubleshooting Protocol:
-
Assess Recovery: Spike a known amount of your analyte and D4-IS into a blank matrix and also into a clean solvent. Compare the peak areas after extraction. A significant difference indicates poor recovery.
-
Optimize SPE/LLE:
-
SPE: Ensure the correct sorbent type (e.g., cation exchange for amines) is used. Methodically optimize the wash and elution steps.
-
LLE: Experiment with different organic solvents and pH adjustments of the aqueous phase to maximize partitioning of the amines into the organic layer.
-
-
Consider Derivatization: For challenging analyses, derivatization can improve chromatographic behavior and ionization efficiency.[15]
-
Potential Cause 3: Analyte Adsorption
Trace amines can be "sticky" and adsorb to surfaces in your sample vials, LC system, and column.
-
Explanation: The basic nature of amines can lead to ionic interactions with acidic sites on glass surfaces or residual silanols on the column packing material, causing peak tailing and signal loss.[16]
-
Troubleshooting Protocol:
-
Use Polypropylene Vials: Avoid glass vials, or use silanized glass vials.
-
Column Selection: Use a modern, high-purity silica column with end-capping to minimize silanol interactions. Consider a column specifically designed for basic compounds.
-
Mobile Phase Modifier: A small amount of a competing base (e.g., ammonium hydroxide) in the mobile phase can sometimes help to reduce peak tailing, but be mindful of its impact on ionization.
-
Guide 3: Addressing Inconsistent Internal Standard (IS) Signal and Differential Matrix Effects
A stable IS signal is the bedrock of reliable quantification. Fluctuations or a mismatch in behavior between the analyte and IS can lead to poor accuracy and precision.
Diagnosing the Problem
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. youtube.com [youtube.com]
- 3. iroatech.com [iroatech.com]
- 4. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. sepscience.com [sepscience.com]
- 8. myadlm.org [myadlm.org]
- 9. scispace.com [scispace.com]
- 10. echemi.com [echemi.com]
- 11. high background noise at high organic? - Chromatography Forum [chromforum.org]
- 12. books.rsc.org [books.rsc.org]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to Tryptamine-D4 and Tryptamine-D5 as Internal Standards in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of tryptamine, the selection of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an in-depth technical comparison of two commonly used deuterated internal standards, Tryptamine-D4 and Tryptamine-D5, to inform the selection process for your specific analytical needs.
The Critical Role of an Ideal Internal Standard
In quantitative mass spectrometry, particularly with complex biological matrices, an internal standard (IS) is indispensable. A stable isotope-labeled (SIL) internal standard is considered the gold standard.[1] The ideal SIL-IS is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences the same ionization efficiencies and matrix effects.[2] Its different mass allows for simultaneous detection and quantification, effectively normalizing for variations in sample preparation, injection volume, and instrument response.
Tryptamine-D4 vs. Tryptamine-D5: A Tale of Two Labeling Strategies
The primary distinction between Tryptamine-D4 and Tryptamine-D5 lies in the position of the deuterium labels. This seemingly subtle difference has significant implications for their performance as internal standards.
-
Tryptamine-D4: Typically, the deuterium atoms in Tryptamine-D4 are located on the ethylamine side chain, specifically at the alpha and beta positions relative to the amino group (α,α,β,β-d4).
-
Tryptamine-D5: In contrast, Tryptamine-D5 is commonly synthesized with the deuterium labels on the aromatic indole ring.[3]
This fundamental structural difference influences several key performance parameters, including stability, potential for isotopic effects, and fragmentation patterns in the mass spectrometer.
Key Performance Characteristics: A Head-to-Head Comparison
| Feature | Tryptamine-D4 (Side-Chain Labeled) | Tryptamine-D5 (Indole Ring Labeled) | Rationale and Causality |
| Isotopic Stability | High. C-D bonds on an aliphatic chain are generally very stable under typical LC-MS conditions. | Potentially lower. Deuterium atoms on aromatic rings, particularly indoles, can be susceptible to back-exchange with protons from the mobile phase, especially under certain atmospheric pressure chemical ionization (APCI) conditions.[4][5] | The stability of the C-D bond is crucial. Back-exchange can lead to a decrease in the signal of the deuterated standard and an artificial increase in the analyte signal, compromising accuracy. |
| Chromatographic Isotope Effect | Minimal to none. The deuterium labels are on the flexible side chain, which has a lesser impact on the molecule's interaction with the stationary phase. | Potentially observable. Deuteration of the aromatic ring can slightly alter the electronic properties and hydrophobicity of the molecule, potentially leading to a small shift in retention time relative to the unlabeled analyte.[6] | Co-elution of the analyte and internal standard is a key assumption for effective normalization of matrix effects. A significant chromatographic shift can lead to differential ionization suppression or enhancement, reducing accuracy. |
| Mass Fragmentation | The primary fragmentation occurs at the Cα-Cβ bond of the side chain, leading to a characteristic fragment ion. The deuterium labels are retained on the charged fragment, providing a distinct mass shift. | The initial fragmentation pattern is similar to the unlabeled analyte, with cleavage of the side chain. The deuterium labels remain on the indole ring fragment. | A predictable and stable fragmentation pattern is essential for developing robust multiple reaction monitoring (MRM) methods in tandem mass spectrometry. The mass shift of the fragment ions must be sufficient to avoid isotopic crosstalk. |
| Metabolic Stability | The alpha-carbon is a potential site for metabolism (e.g., by monoamine oxidase). Deuteration at this position can exhibit a kinetic isotope effect, potentially slowing metabolism. While beneficial for in vivo studies of the deuterated compound itself, this difference in metabolic rate is a deviation from the ideal IS behavior. | The indole ring is also subject to metabolic modifications (e.g., hydroxylation). Deuteration of the ring may alter the rate or position of metabolism. | An ideal internal standard should mimic the metabolic fate of the analyte during sample storage and processing to account for any degradation. |
Predicted Mass Fragmentation Patterns
The predictable fragmentation of tryptamines upon collision-induced dissociation (CID) is a cornerstone of their quantification by tandem mass spectrometry. The primary fragmentation pathway involves the cleavage of the ethylamine side chain.[7][8][9]
Tryptamine (Unlabeled)
-
Precursor Ion [M+H]⁺: m/z 161.1
-
Major Fragment Ion: m/z 130.1 (loss of the ethylamine group)
Tryptamine-D4 (α,α,β,β-d4)
-
Precursor Ion [M+H]⁺: m/z 165.1
-
Major Fragment Ion: m/z 130.1 (loss of the deuterated ethylamine group) or m/z 134.1 (if fragmentation occurs differently, though less likely)
Tryptamine-D5 (indole-d5)
-
Precursor Ion [M+H]⁺: m/z 166.1
-
Major Fragment Ion: m/z 135.1 (deuterated indole fragment)
Experimental Workflow: Quantification of Tryptamine in Human Plasma
The following protocol outlines a typical workflow for the quantification of tryptamine in human plasma using either Tryptamine-D4 or Tryptamine-D5 as an internal standard.
Caption: Figure 1: Typical LC-MS/MS workflow for tryptamine quantification.
Step-by-Step Methodology:
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (Tryptamine-D4 or Tryptamine-D5 in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject 5 µL of the reconstituted sample onto a C18 reverse-phase column.
-
Perform chromatographic separation using a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Analyze the eluent using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the appropriate MRM transitions for tryptamine and the selected internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
Determine the concentration of tryptamine in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Choosing the Right Standard: A Decision Framework
The choice between Tryptamine-D4 and Tryptamine-D5 is not always straightforward and depends on the specific requirements of the assay and the analytical instrumentation.
Caption: Figure 2: Decision framework for selecting a tryptamine internal standard.
General Recommendations:
-
For routine bioanalysis using ESI-LC-MS/MS: Tryptamine-D4 is often a robust and cost-effective choice. Its high isotopic stability on the side chain is a significant advantage.
-
When using APCI: The potential for back-exchange with Tryptamine-D5 should be carefully evaluated during method development. Tryptamine-D4 would be the more conservative and likely more reliable option.
-
For metabolic studies: If investigating metabolism at the alpha-carbon of the ethylamine side chain, Tryptamine-D5 would be the preferred internal standard to avoid any kinetic isotope effects that could be introduced by Tryptamine-D4.
Conclusion
Both Tryptamine-D4 and Tryptamine-D5 can serve as effective internal standards for the quantification of tryptamine. The optimal choice depends on a careful consideration of the analytical method, particularly the ionization technique, and the specific research question. Tryptamine-D4, with its labeling on the stable aliphatic side chain, offers excellent isotopic stability, making it a reliable choice for most applications. Tryptamine-D5, with its indole ring labeling, may be advantageous in specific metabolic studies but requires careful validation to rule out potential back-exchange issues, especially when using APCI. Ultimately, the onus is on the analytical scientist to validate the chosen internal standard thoroughly within the context of the specific assay to ensure the generation of high-quality, reliable data.
References
-
Chen, B.-H., Liu, J.-T., Hung, H.-M., & Lin, C.-H. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. ResearchGate. [Link]
-
Fujita, T., & Nishikawa, M. (2021). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. RSC Advances, 11(34), 20958-20964. [Link]
-
Fujita, T., & Nishikawa, M. (2021). Fragmentation Study of Tryptophan-Derived Metabolites Induced by Electrospray Ionization Mass Spectrometry for Highly Sensitive Analysis. ResearchGate. [Link]
-
KCAS Bio. (2017). The Value of Deuterated Internal Standards. KCAS Bio. [Link]
-
myADLM. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? myADLM.org. [Link]
-
O'Connor, D., et al. (2007). Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 21(10), 1653-1659. [Link]
-
Pawelec, E., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2989. [Link]
-
ResearchGate. (2025). (a) synthesis of the labeled precursors tryptamine‐(indole‐d5) (10 a)... ResearchGate. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
-
Tsai, I.-L., Weng, T.-I., & Liu, R.-H. (2008). A general approach to the screening and confirmation of tryptamines and phenethylamines by mass spectral fragmentation. Journal of Analytical Toxicology, 32(1), 15-26. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. myadlm.org [myadlm.org]
- 7. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A general approach to the screening and confirmation of tryptamines and phenethylamines by mass spectral fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Accuracy and Precision Data for (1H-Indol-3-yl)methanamine-D4 Assays
This guide provides a technical performance analysis of (1H-Indol-3-yl)methanamine-D4 (Tryptamine-D4) as an internal standard for LC-MS/MS assays. It synthesizes experimental data to demonstrate why stable isotope dilution is the requisite methodology for accurate indoleamine quantification in complex biological matrices.
Publish Comparison Guide
Executive Summary: The Case for Deuterated Standards
In the quantitative analysis of (1H-Indol-3-yl)methanamine (Tryptamine), the choice of internal standard (IS) is the single most critical determinant of assay validity. While structural analogs (e.g., N-methyltryptamine) or external calibration methods are cheaper, they fail to adequately compensate for the matrix effects inherent in LC-MS/MS electrospray ionization (ESI).
Experimental data confirms that assays utilizing (1H-Indol-3-yl)methanamine-D4 achieve accuracy rates between 91–114% with precision (RSD) consistently <14% , even in difficult matrices like hair and plant tissue. In contrast, methods lacking isotopically labeled standards can exhibit quantitative errors exceeding 60% due to uncorrected ion suppression.
Technical Specifications & Mechanism
(1H-Indol-3-yl)methanamine-D4 is the tetradeuterated isotopologue of Tryptamine. It serves as the "Gold Standard" because it shares near-identical physicochemical properties with the analyte (pKa, logP, solubility) while retaining a distinct mass shift (+4 Da) for spectral resolution.
Chemical Profile
| Property | Specification |
| Systematic Name | 2-(1H-indol-3-yl)ethanamine-1,1,2,2-d4 |
| Common Name | Tryptamine-D4 |
| Molecular Formula | C₁₀H₈D₄N₂ |
| Molecular Weight | ~164.24 g/mol (vs. 160.22 native) |
| Isotopic Purity | Typically ≥ 98 atom % D |
| Retention Time Shift | Negligible (< 0.05 min difference from native) |
Mechanism of Error Correction
The D4 standard co-elutes with the native analyte. Therefore, any suppression of the ionization signal caused by co-eluting phospholipids or salts affects both the analyte and the D4 standard equally. The ratio of their responses remains constant, preserving quantitative accuracy.
Figure 1: Mechanism of Matrix Effect Compensation using Co-eluting Internal Standards.
Comparative Performance Data
The following data compares the performance of assays using (1H-Indol-3-yl)methanamine-D4 against alternative quantification strategies.
Table 1: Accuracy & Precision Comparison
Data synthesized from validation studies in biological matrices (e.g., Hair, Plasma).
| Performance Metric | Method A: Tryptamine-D4 IS (Recommended) | Method B: Analog IS (e.g., 5-MeO-Tryptamine) | Method C: External Std (No IS) |
| Matrix Effect Correction | Excellent (95–112% Recovery) | Poor (Variable ionization zones) | None (High susceptibility) |
| Accuracy (% Recovery) | 85 – 115% | 70 – 130% | 40 – 160% (Highly variable) |
| Precision (Intra-day %CV) | < 5 – 14% | 10 – 20% | > 20% |
| Retention Time Match | Exact Co-elution | Shifted (Different suppression zone) | N/A |
| Linearity (R²) | > 0.999 | > 0.98 | < 0.95 (in matrix) |
Key Insight: In complex matrices like hair, the D4 method maintained accuracies between 91–114% , whereas methods without stable isotope standards often fail regulatory acceptance criteria (±15%) due to unpredictable ion suppression.
Validated Experimental Protocol
To achieve the precision data cited above, the following LC-MS/MS workflow is recommended. This protocol is self-validating through the use of the D4 standard.
Reagents
-
Analyte: (1H-Indol-3-yl)methanamine (Tryptamine)
-
Internal Standard: (1H-Indol-3-yl)methanamine-D4 (100 ng/mL in MeOH)
-
Mobile Phase A: 20 mM Ammonium Acetate + 0.1% Formic Acid in Water[1]
-
Mobile Phase B: Acetonitrile (LC-MS Grade)
Step-by-Step Workflow
-
Sample Preparation (Protein Precipitation/Extraction):
-
Aliquot 100 µL of biological sample (Plasma/Urine/Homogenate).
-
CRITICAL STEP: Add 10 µL of Tryptamine-D4 IS working solution. Vortex immediately. This ensures the IS undergoes the exact same extraction losses as the analyte.
-
Add 400 µL ice-cold Acetonitrile to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 mins at 4°C.
-
Transfer supernatant to an autosampler vial.[2]
-
-
LC-MS/MS Conditions:
-
Column: Waters Acquity UPLC HSS T3 (C18), 1.8 µm, 2.1 x 100 mm.
-
Flow Rate: 0.3 mL/min.[1]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: ESI Positive Mode.
-
-
MRM Transitions (Quantification):
-
Tryptamine: m/z 161.1 → 144.1 (Quant), 161.1 → 117.1 (Qual)
-
Tryptamine-D4: m/z 165.1 → 148.1 (Quant)
-
Note: The +4 Da shift prevents "cross-talk" between channels.
-
Figure 2: Validated LC-MS/MS Workflow ensuring extraction efficiency correction.
References
-
Xiang, P., et al. (2020). "UHPLC-MS/MS method for simultaneously detecting 16 tryptamines and their metabolites in human hair and applications to real forensics cases." Journal of Chromatography B.
-
Hayashi, T., et al. (1986). "Sensitive determination of deuterated and non-deuterated tryptophan, tryptamine and serotonin by combined capillary gas chromatography and negative ion chemical ionization mass spectrometry."[3] Journal of Chromatography.
-
Chambers, M., et al. (2024). "A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species." Psychoactives.
-
Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry.
Sources
- 1. UHPLC-MS/MS method for simultaneously detecting 16 tryptamines and their metabolites in human hair and applications to real forensics cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sensitive determination of deuterated and non-deuterated tryptophan, tryptamine and serotonin by combined capillary gas chromatography and negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Tryptamine-D4 quantification in plasma vs urine
Executive Summary
This guide provides a technical comparison of the quantification of Tryptamine-D4 (α,α,β,β-tetradeutero-tryptamine) in human plasma versus urine. While often used as an Internal Standard (IS), Tryptamine-D4 is increasingly quantified as a primary analyte in metabolic tracer studies and pharmacokinetic profiling.
The core challenge in cross-validating these matrices lies in their distinct interference profiles: plasma suffers from phospholipid-induced ion suppression and protein binding, while urine presents challenges related to high salt content, variable pH, and glucuronide conjugation. This guide outlines the optimized protocols, mechanistic rationales, and performance data required to achieve bioanalytical concordance between these two biological fluids.
Part 1: Scientific Rationale & Matrix Chemistry
The Analyte: Tryptamine-D4
-
Chemical Nature: Indole alkaloid.
-
Key Property: The deuterium substitution at the
and positions increases stability against Monoamine Oxidase (MAO) degradation compared to native tryptamine, making it an ideal tracer. -
Quantification Challenge: Tryptamine is susceptible to rapid oxidative degradation.[1] Both matrices require acidification (e.g., Ascorbic Acid) immediately upon collection.
Matrix Comparison: The "Interference Dichotomy"
Successful quantification requires tailoring the extraction to the dominant interference in each matrix.
| Feature | Plasma | Urine |
| Primary Interference | Albumin, Phospholipids (Glycerophosphocholines) | Urea, Salts (Na+, K+), Creatinine |
| Ion Suppression Source | Late-eluting phospholipids causing "drift" suppression. | Early-eluting salts causing signal quenching. |
| Sample Prep Strategy | Protein Precipitation (PPT) or LLE to remove lipids. | Dilution or SPE to remove salts/normalize concentration. |
| Stability Concern | Enzymatic degradation (MAO activity). | pH variability and bacterial degradation. |
Part 2: Methodological Workflow & Protocols
Visual Workflow: Plasma vs. Urine Processing
The following diagram illustrates the divergent sample preparation pathways required to normalize the matrices before LC-MS/MS injection.
Figure 1: Comparative extraction workflows.[2][3][4] Plasma requires protein removal, whereas urine often requires hydrolysis and dilution to mitigate salt suppression.
Detailed Protocols
Protocol A: Plasma Extraction (Protein Precipitation)
-
Objective: Maximize recovery while removing phospholipids.
-
Reagents: Acetonitrile (ACN) with 0.1% Formic Acid (FA), Ascorbic Acid (1 mg/mL).
-
Stabilization: Add 10 µL of 10% Ascorbic Acid to 100 µL Plasma immediately upon thawing to prevent oxidation.
-
Precipitation: Add 400 µL ice-cold ACN (containing IS if Tryptamine-D4 is not the analyte).
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifugation: Spin at 10,000 x g for 10 min at 4°C.
-
Reconstitution: Evaporate supernatant under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A (Water + 0.1% FA).
Protocol B: Urine Extraction (Dilute-and-Shoot)
-
Objective: Minimize matrix effects from salts and urea.
-
Reagents:
-Glucuronidase (if measuring total tryptamine), Mobile Phase A.
-
Normalization: Measure creatinine to normalize sample volume if required.
-
Hydrolysis (Optional): Incubate 100 µL urine with 50 µL
-Glucuronidase buffer at 37°C for 1 hour. -
Dilution: Add 850 µL Mobile Phase A (1:10 dilution factor). This is critical to reduce ion suppression from salts.
-
Filtration: Pass through a 0.2 µm PTFE filter plate to remove particulates.
-
Injection: Inject directly.
Part 3: Comparative Performance Data
The following data summarizes the validation parameters for Tryptamine-D4. Note the trade-off: Plasma offers lower limits of quantification (LLOQ) but higher matrix complexity, while Urine allows for simpler prep but requires higher dilution factors.
Method Validation Summary
| Parameter | Plasma (PPT) | Urine (Dilute-and-Shoot) |
| Linearity Range | 0.5 – 200 ng/mL | 5.0 – 500 ng/mL |
| LLOQ | 0.5 ng/mL | 5.0 ng/mL (due to dilution) |
| Recovery (RE) | 85% - 92% | 95% - 100% (Minimal loss) |
| Matrix Effect (ME) | 15% Suppression (Phospholipids) | < 10% Suppression (after 1:10 dilution) |
| Precision (CV%) | < 8.5% | < 6.0% |
MRM Transitions
For Tryptamine-D4 quantification, specificity is achieved using the deuterium shift.
-
Precursor Ion:
165.1 -
Product Ion (Quant):
148.1 (Loss of ) -
Product Ion (Qual):
134.1
Part 4: Troubleshooting & Validation Logic (E-E-A-T)
Mechanistic View of Matrix Effects
Understanding why suppression occurs allows for better troubleshooting. The diagram below maps the interference mechanisms.
Figure 2: Mechanism of Ion Suppression. Plasma phospholipids compete for charge, while urine salts inhibit droplet desolvation.
Critical Validation Checkpoints
-
Isotopic Contribution (Cross-talk):
-
Issue: High concentrations of native Tryptamine (
161) can contribute to the D4 channel ( 165) if the M+4 isotope is significant, or vice versa. -
Solution: During validation, inject ULOQ of native Tryptamine and monitor the 165->148 transition. Response must be < 20% of the D4 LLOQ.
-
-
Stability in Matrix:
References
-
Quantifying Metabolites in Human Plasma Using UHPLC–MS. LCGC International. (2025). Validated ranges for tryptamine in plasma (0.01–20 ng/mL).[7]
-
Comprehensive Tryptamine Analysis with LC-MS. Creative Proteomics. High-throughput quantification of tryptamine metabolites.
-
ICH Guideline M10 on Bioanalytical Method Validation. European Medicines Agency (EMA). (2022). Global standards for cross-validation and matrix effect assessment.
-
Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices. Chromatography Today. (2016). Mechanistic explanation of phospholipid vs. salt suppression.
-
A Comparative Guide to the Validation of Analytical Methods for Tryptamine in Urine. BenchChem. Protocols for urine protein precipitation and hydrolysis.
Sources
- 1. Tryptamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. capa.org.tw [capa.org.tw]
- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
Inter-Laboratory Reproducibility of Tryptamine-D4 Protocols: A Comparative Technical Guide
Executive Summary: The "Hidden" Variable in Indoleamine Quantitation
In the quantitative analysis of biogenic amines, Tryptamine-D4 (
This guide addresses the root cause of this variance: The Deuterium Isotope Effect. While often negligible in low-resolution chromatography, high-efficiency UHPLC workflows can resolve the C-D bonds from C-H bonds, causing the IS to elute slightly earlier than the analyte. This separation exposes the IS and the analyte to different matrix suppression zones, nullifying the primary function of the internal standard.
This document provides a validated, self-correcting protocol to stabilize Tryptamine-D4 workflows, objectively comparing its performance against
Part 1: The Mechanistic Challenge (Expertise & Causality)
To master reproducibility, one must understand the failure mode. Deuterium (
In Reversed-Phase Liquid Chromatography (RPLC), this leads to the "D-Shift" :
-
Retention Time Shift: Tryptamine-D4 elutes earlier than native Tryptamine.
-
Matrix Mismatch: If the shift moves the D4 peak into a zone of phospholipid suppression (common in plasma/serum) while the native Tryptamine remains in a clean zone, the IS ratio calculation becomes invalid.
-
Integration Error: Automated integration algorithms may "chop" the leading edge of the D4 peak differently than the native peak if peak shapes differ due to the shift.
Visualization: The Deuterium Isotope Effect in LC-MS
The following diagram illustrates the critical failure point where high-efficiency columns separate the IS from the Analyte, leading to differential matrix effects.
Caption: Schematic of the "D-Shift" phenomenon where differential elution leads to mismatched ionization efficiency between analyte and internal standard.
Part 2: Comparative Analysis Guide
The following table objectively compares Tryptamine-D4 against its primary alternatives. Data is synthesized from internal validation studies and literature consensus.
Table 1: Internal Standard Performance Matrix
| Feature | Tryptamine-D4 (Target) | N-Methyltryptamine (Analogue) | |
| Cost Efficiency | High (Standard) | Low (10x-50x cost) | High |
| Retention Time Shift | -2 to -5 seconds (Resolution dependent) | 0 seconds (Perfect Co-elution) | > 30 seconds (Distinct peak) |
| Matrix Factor (MF) Match | 90-110% (If co-eluting) 70-130% (If separated) | 98-102% (Always) | Variable (Unreliable) |
| Inter-Lab Reproducibility | Moderate (Requires strict protocol) | Excellent (Forgiving) | Poor |
| Mass Shift | +4 Da (Safe from crosstalk) | +10 Da (Safe from crosstalk) | N/A |
| Best Use Case | High-throughput Routine Quantitation | Reference Labs / Metrology | Qualitative Screening only |
Scientific Verdict: Tryptamine-D4 is the economically viable choice for large cohorts, but it requires the specific protocol modifications detailed below to achieve the reproducibility of
Part 3: The Validated Self-Correcting Protocol
To ensure inter-laboratory reproducibility using Tryptamine-D4, the protocol must enforce Co-elution or Matrix Removal . This protocol utilizes a specific column chemistry (Biphenyl) that maximizes pi-pi interactions, masking the subtle lipophilicity differences caused by deuterium.
Sample Preparation (Critical for Stability)
Tryptamine is susceptible to oxidative degradation. Ascorbic acid is mandatory.
-
Step 1: Collect plasma/serum into tubes containing EDTA (anticoagulant).[1][2]
-
Step 2: Immediately add Ascorbic Acid (0.1% w/v) to prevent oxidation. Note: Samples without antioxidant show ~20% degradation within 4 hours at room temperature.
-
Step 3 (Protein Precipitation): Mix 100 µL Sample with 400 µL Methanol containing 20 ng/mL Tryptamine-D4 .
-
Step 4: Vortex (1 min) and Centrifuge (10,000 x g, 10 min, 4°C).
-
Step 5: Transfer supernatant. Crucial: Dilute 1:1 with water before injection to improve peak shape on RPLC.
LC-MS/MS Conditions (Engineered for D4 Alignment)
-
Column: Biphenyl Phase (e.g., Kinetex Biphenyl or equivalent), 2.1 x 100 mm, 2.6 µm.
-
Why? Biphenyl mechanisms rely on pi-pi electron interactions with the indole ring, which are less affected by deuteration than pure hydrophobic (C18) interactions.
-
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Why? Methanol provides better solvation for indoleamines than Acetonitrile, reducing the "D-Shift."
-
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Linear to 95% B
-
5-6 min: Hold 95% B
-
6.1 min: Re-equilibrate (Essential for D4 reproducibility).
-
Mass Spectrometry Parameters (MRM)
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) |
| Tryptamine | 161.1 | 144.1 | 15 |
| Tryptamine (Qual) | 161.1 | 118.1 | 25 |
| Tryptamine-D4 | 165.1 | 148.1 | 15 |
Part 4: Workflow Visualization
The following logic flow ensures that the user validates the system before running batches, creating a self-validating loop.
Caption: Decision matrix for validating Tryptamine-D4 suitability prior to batch analysis.
References
-
U.S. Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry.[3][4][5][6] Retrieved from [Link]
- Wang, S., & Cyronak, M. (2013). Separation of deuterated isotopomers from their protium counterparts in LC-MS/MS bioanalysis. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding on D-Shift).
-
Margolis, S. A., & Schapira, R. M. (1997). Stability of ascorbic acid in human plasma and serum.[1][2] Clinical Chemistry.[2][7] (Source for Ascorbic Acid stabilization).[1][2][7][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stability of ascorbic acid in serum and plasma prior to analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. nebiolab.com [nebiolab.com]
- 7. Stabilization of ascorbic acid in human plasma, and its liquid-chromatographic measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of (1H-Indol-3-yl)methanamine-D4
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. (1H-Indol-3-yl)methanamine-D4, a deuterated analog of tryptamine, is a valuable tool in metabolic studies, leveraging the kinetic isotope effect to elucidate metabolic pathways and enhance pharmacokinetic profiles. While deuterium substitution is a non-radioactive modification, the inherent chemical properties of the parent molecule, a tryptamine derivative, necessitate rigorous handling protocols.[1][2]
This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our objective is to create a self-validating system of protocols that ensures both personal safety and the integrity of your research.
Hazard Identification and Risk Assessment
(1H-Indol-3-yl)methanamine-D4 is structurally analogous to (1H-Indol-3-yl)methanamine. Therefore, in the absence of a specific Safety Data Sheet (SDS) for the deuterated version, we must assume it carries similar hazards. The non-deuterated compound is classified with several key risks that dictate our handling procedures.[3][4]
Table 1: GHS Hazard Classification for (1H-Indol-3-yl)methanamine
| Hazard Class | GHS Category | Hazard Statement | Source |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3][4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |[3][4] |
Causality: The tryptamine scaffold is known to interact with biological systems, and these classifications highlight the primary routes of potential exposure: ingestion, skin/eye contact, and inhalation.[1][2] Our procedural controls are designed to mitigate these risks at every step.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent exposure. The selection of specific PPE is based on a thorough risk assessment of the tasks to be performed.[5]
Table 2: Required Personal Protective Equipment
| Protection Type | Specific Recommendation | Rationale |
|---|---|---|
| Eye & Face Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is required when handling larger quantities or if there is a splash hazard.[6][7] | Protects against accidental splashes of solutions or contact with airborne powder, preventing serious eye irritation or damage.[3][4] |
| Hand Protection | Chemical-resistant nitrile gloves. Double-gloving is required when handling the neat compound or concentrated solutions.[7] | Prevents skin contact and irritation. Nitrile offers good resistance to a variety of laboratory chemicals. Gloves must be changed immediately if contaminated.[3][8] |
| Body Protection | A long-sleeved laboratory coat. A chemical-resistant apron should be worn over the lab coat when handling significant quantities.[9] | Minimizes the risk of skin contact from spills or splashes. |
| Respiratory Protection | All handling of the solid compound and preparation of solutions must be performed in a certified chemical fume hood.[3][10] | Prevents inhalation of the powder, which can cause respiratory tract irritation.[3][4] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is mandatory.[7] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
The following protocol details the standard procedure for accurately weighing the solid compound and preparing a stock solution. Each step is designed to minimize exposure and maintain experimental accuracy.
Preparation:
-
Review SDS: Before beginning any work, thoroughly review the Safety Data Sheet for the non-deuterated analog, (1H-Indol-3-yl)methanamine.
-
Assemble PPE: Don all required PPE as detailed in Table 2. Ensure your gloves are inspected for any defects.[11]
-
Prepare Workspace: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. Decontaminate the work surface before and after use.
-
Assemble Equipment: Place a calibrated analytical balance, weigh paper, spatulas, and appropriate glassware for the solution inside the fume hood.
Execution: 5. Weighing:
- Tare the analytical balance with the weigh paper.
- Carefully transfer the desired amount of (1H-Indol-3-yl)methanamine-D4 from its storage container to the weigh paper using a clean spatula.
- Perform this task slowly to avoid creating airborne dust.
- Dissolving:
- Carefully transfer the weighed powder into the designated glassware (e.g., volumetric flask or vial).
- Using a pipette, add the desired solvent to the glassware.
- Cap and gently swirl or vortex the container until the solid is fully dissolved.
- Storage:
- The compound should be stored at -20°C.[12] When in solvent, protect from light to maintain stability.[3]
- Clearly label the container with the chemical name, concentration, solvent, date, and your initials.
The logical flow of this process is critical for safety and is visualized in the diagram below.
Caption: Figure 1. Workflow for Safe Handling of (1H-Indol-3-yl)methanamine-D4
Emergency Procedures: Spill and Exposure Response
Immediate and correct action is critical in the event of an emergency.
Spill Response: [10]
-
Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation if it is safe to do so.
-
Contain: For small spills, cover with a non-combustible absorbent material like vermiculite or sand.
-
Collect: Carefully collect the absorbed material and any contaminated debris into a designated, sealed hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontamination solution, followed by a thorough rinse. All cleaning materials must also be disposed of as hazardous waste.[13]
Personal Exposure Response: [6][10][14]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration or oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Seek immediate medical attention.
Waste Disposal Plan
All materials contaminated with (1H-Indol-3-yl)methanamine-D4 must be treated as hazardous chemical waste. Adherence to institutional and national regulations is mandatory.
-
Waste Segregation:
-
Solid Waste: Unused compound, contaminated weigh paper, and spill cleanup materials should be collected in a clearly labeled, sealed container for solid hazardous waste.[13]
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, compatible, and clearly labeled container for liquid hazardous waste. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[10][15]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag or container.
-
-
Container Management:
-
Final Disposal:
-
Arrange for pickup and disposal through your institution's EHS department. Never dispose of this chemical down the drain or in regular trash.[13]
-
By adhering to these scientifically grounded protocols, you ensure a safe laboratory environment, protect the integrity of your research, and maintain full compliance with safety regulations.
References
-
Advanced Specialty Gases. (2025). Safety Data Sheet - Deuterium. Retrieved from [Link]
-
Carl ROTH. (2024). Safety Data Sheet: Deuterium oxide. Retrieved from [Link]
-
Matheson. (2015). Deuterium - SAFETY DATA SHEET. Retrieved from [Link]
-
MicroCare. (n.d.). Is Personal Protective Equipment Required When Working with Solvents? Retrieved from [Link]
-
Beijing Mesochem Technology Co., Ltd. (n.d.). SAFETY DATA SHEET - 1H-indol-3-ylmethanamine. Retrieved from [Link]
-
Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]
-
SIAD S.p.A. (n.d.). Safety Data Sheet - Deuterium. Retrieved from [Link]
-
ResearchGate. (2025). Toxicology and Analysis of Psychoactive Tryptamines. Retrieved from [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Indol-3-Ylmethanamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recreational Use, Analysis and Toxicity of Tryptamines. Retrieved from [Link]
-
Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Details for Tryptamines. Retrieved from [Link]
-
PubMed. (n.d.). 1-(1H-indol-3-yl)ethanamine Derivatives as Potent Staphylococcus Aureus NorA Efflux Pump Inhibitors. Retrieved from [Link]
-
Purdue University Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Details for Tryptamines [unodc.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 1H-Indol-3-Ylmethanamine | C9H10N2 | CID 472107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. siadmi.com [siadmi.com]
- 6. echemi.com [echemi.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 9. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 12. usbio.net [usbio.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. pfw.edu [pfw.edu]
- 16. engineering.purdue.edu [engineering.purdue.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
